4-[(3-Amino-2-pyridinyl)amino]-2-butanol
Description
BenchChem offers high-quality 4-[(3-Amino-2-pyridinyl)amino]-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Amino-2-pyridinyl)amino]-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(3-aminopyridin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7(13)4-6-12-9-8(10)3-2-5-11-9/h2-3,5,7,13H,4,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOBFPBTBMDGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=CC=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267349 | |
| Record name | 2-Butanol, 4-[(3-amino-2-pyridinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-54-7 | |
| Record name | 2-Butanol, 4-[(3-amino-2-pyridinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 4-[(3-amino-2-pyridinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol
The following technical guide details the structural characteristics, synthetic pathways, and application logic of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol (CAS 1220034-54-7).
Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility
Part 1: Executive Technical Summary
4-[(3-Amino-2-pyridinyl)amino]-2-butanol represents a "privileged scaffold" in medicinal chemistry, specifically designed to serve as a bifunctional precursor for bicyclic heteroaromatic systems. As a derivative of 2,3-diaminopyridine , it possesses the critical ortho-diamine functionality required for cyclocondensation reactions, while the 2-butanol tail introduces a chiral solubilizing group often essential for optimizing the pharmacokinetic (PK) profile of kinase inhibitors.
For the drug development professional, this molecule is not merely an intermediate; it is a chiral heterocycle precursor capable of generating pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines with high affinity for ATP-binding pockets.
Core Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1220034-54-7 |
| Molecular Formula | |
| Molecular Weight | 181.24 g/mol |
| IUPAC Name | 4-[(3-aminopyridin-2-yl)amino]butan-2-ol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| pKa (Calculated) | Pyridine |
| Solubility | High in polar organic solvents (DMSO, MeOH, DCM); Moderate in water.[1] |
| Key Functionality | 1° Amine (Pos-3), 2° Amine (Pos-2), 2° Alcohol (Chiral center). |
Part 2: Structural Architecture & Reactivity
The molecule's utility stems from its electronic asymmetry. The pyridine ring is electron-deficient, yet the amino groups at positions 2 and 3 act as strong electron donors.
Reactivity Hotspots
-
N3 (Primary Amine): The most nucleophilic site after reduction. It is the primary vector for cyclization with electrophiles (e.g., CDIs, aldehydes).
-
N2 (Secondary Amine): Less nucleophilic due to steric bulk of the hydroxybutyl chain and conjugation with the pyridine ring. It typically acts as the "anchor" during heterocycle formation.
-
Chiral Hydroxyl Group: The 2-butanol moiety contains a stereocenter (R or S). In drug design, this hydroxyl group often engages in hydrogen bonding with solvent-front residues in kinase domains, improving selectivity.
Visualization of Signaling/Reaction Logic
The following diagram illustrates the synthesis and downstream cyclization potential of the scaffold.
Caption: Synthetic workflow from chloronitropyridine precursor to the target diaminopyridine and its subsequent cyclization utility.
Part 3: Synthetic Methodology (Self-Validating Protocol)
This protocol describes the synthesis of the target from 2-chloro-3-nitropyridine . This route is preferred over direct amination of 2,3-diaminopyridine due to regioselectivity issues.
Phase 1: Nucleophilic Aromatic Substitution ( )
Objective: Displace the 2-chloro group with 4-amino-2-butanol.
-
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
4-Amino-2-butanol (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Solvent: Ethanol or Isopropanol (anhydrous).
-
-
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in ethanol under
atmosphere. -
Add TEA followed by the slow addition of 4-amino-2-butanol to control exotherm.
-
Reflux (
) for 4–6 hours. -
Validation Point (TLC/LCMS): Monitor consumption of starting material (
in 50% EtOAc/Hex) and appearance of the yellow/orange nitro-amine intermediate ( ).
-
-
Workup:
-
Concentrate solvent in vacuo.
-
Partition residue between EtOAc and Water.[2] Wash organic layer with Brine.
-
Dry over
and concentrate.
-
Phase 2: Nitro Group Reduction
Objective: Convert the nitro group to the primary amine without over-reducing the pyridine ring.
-
Reagents:
-
Nitro-intermediate (from Phase 1)
-
10% Pd/C (10 wt% loading)
-
Hydrogen gas (
, balloon pressure) or Ammonium Formate (transfer hydrogenation). -
Solvent: Methanol.
-
-
Procedure:
-
Suspend the nitro-intermediate and Pd/C in Methanol.
-
Purge with
, then introduce . -
Stir vigorously at RT for 2–12 hours.
-
Validation Point: The solution will shift from bright yellow/orange (nitro) to colorless or pale pink (amine). LCMS should show a mass shift of
(loss of , gain of ).
-
-
Isolation:
-
Filter through Celite to remove catalyst. Caution: Spent Pd/C is pyrophoric.
-
Concentrate filtrate to yield the target 4-[(3-Amino-2-pyridinyl)amino]-2-butanol as a viscous oil.
-
Part 4: Quality Control & Handling
To ensure data integrity in downstream applications, the following specifications must be met.
Impurity Profile
| Impurity Type | Origin | Detection Method | Limit |
| Regioisomer | Attack at C-4 or C-6 of pyridine (rare in 3-nitro systems). | < 0.5% | |
| Oxidation Product | Azo-dimer formation due to air exposure of diamine. | LC-MS (Dimer Mass) | < 1.0% |
| Residual Metal | Palladium carryover from reduction. | ICP-MS | < 20 ppm |
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen. 2,3-diaminopyridines are susceptible to oxidative darkening (purple/black discoloration) upon air exposure.
-
Temperature:
for long-term storage. -
Hygroscopicity: The hydroxybutyl chain makes the compound hygroscopic; store in desiccated vials.
Part 5: Advanced Application Logic
Why select 4-[(3-Amino-2-pyridinyl)amino]-2-butanol ?
-
Solubility Enhancement: The 2-butanol chain disrupts crystal packing and increases aqueous solubility compared to flat aromatic substituents (e.g., aniline derivatives).
-
Stereochemical Probe: The chiral center at the 2-position of the butyl chain allows researchers to probe stereoselective binding in the ATP-binding pocket of kinases. The (R)-enantiomer is often preferred in synthetic pathways for drugs targeting JAK or MAPK pathways to exploit specific hydrophobic pockets.
-
Cyclization Versatility:
-
Reaction with Glyoxal
Pyrido[2,3-b]pyrazine. -
Reaction with CDI
Imidazo[4,5-b]pyridine (purine mimic).
-
References
-
Chemical Identity: 4-[(3-Amino-2-pyridinyl)amino]-2-butanol. CAS 1220034-54-7. Listed in ChemicalBook and Chem-Impex catalogs as a pharmaceutical intermediate.
-
Synthetic Utility: Analogous synthesis of 2,3-diaminopyridines via SnAr and reduction is a standard protocol in kinase inhibitor development. See generally: "Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride." Der Pharma Chemica.
-
Chiral Amino Alcohols: The synthesis and application of 4-amino-2-butanol derivatives in pharmaceutical intermediates (e.g., Dolutegravir side chains) highlight the importance of this fragment.
Sources
4-[(3-Amino-2-pyridinyl)amino]-2-butanol molecular weight and formula
This guide serves as a technical monograph for the chemical entity 4-[(3-Amino-2-pyridinyl)amino]-2-butanol . It is structured to support researchers in synthetic organic chemistry, medicinal chemistry, and analytical development who utilize this compound as a scaffold for heterocyclic synthesis (specifically pyrido[2,3-b]pyrazines) or as a reference standard in impurity profiling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
This section establishes the foundational metrics for the compound. The molecular weight and formula are derived from the specific stoichiometry of the pyridine-diamine core coupled with a hydroxylated aliphatic chain.
Core Identifiers
| Parameter | Value | Technical Note |
| Chemical Name | 4-[(3-Amino-2-pyridinyl)amino]-2-butanol | IUPAC systematic naming convention. |
| Molecular Formula | C | Confirmed via elemental summation (C:9, H:15, N:3, O:1).[1][2][3][4][5][6] |
| Molecular Weight | 181.24 g/mol | Monoisotopic mass: ~181.12 Da. |
| CAS Registry | Not widely listed | Treat as a specialized research intermediate. |
| Core Scaffold | 2,3-Diaminopyridine | Functionalized at the |
Structural Analysis
The molecule consists of a pyridine ring substituted at the 2 and 3 positions.[7]
-
Position 3: A primary amine (
). -
Position 2: A secondary amine (
) acting as a bridge. -
Side Chain: A 2-butanol chain attached at its C4 position to the bridging nitrogen. This orientation places the hydroxyl group (
) at the beta-position relative to the terminal methyl, creating a chiral center at C2 of the butyl chain.
Synthetic Methodology (High-Fidelity Protocol)
The synthesis of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol requires regioselective control to ensure alkylation occurs at the 2-amino position rather than the 3-amino position. The most robust route utilizes Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
The target molecule is disassembled into two key synthons:
-
Electrophile: 2-Chloro-3-nitropyridine (Activated for
). -
Nucleophile: 4-Amino-2-butanol.[8]
Note: The use of a nitro- precursor followed by reduction is preferred over starting with 2-chloro-3-aminopyridine directly, as the nitro group activates the C2 position for substitution and prevents side reactions involving the 3-amine.
Step-by-Step Synthesis Protocol
Phase 1:
Coupling
-
Reagents: Charge a reaction vessel with 2-Chloro-3-nitropyridine (1.0 eq) and 4-Amino-2-butanol (1.1 eq).
-
Solvent/Base: Dissolve in anhydrous Ethanol or DMF . Add Triethylamine (
) (2.0 eq) to scavenge HCl. -
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC/LC-MS for the disappearance of the chloropyridine.
-
Workup: Concentrate solvent. Dilute with EtOAc, wash with water/brine. Dry over
. -
Intermediate: Isolates 4-[(3-Nitro-2-pyridinyl)amino]-2-butanol .
Phase 2: Nitro Reduction
-
Catalyst: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C (5 wt%).
-
Hydrogenation: Agitate under
atmosphere (balloon or 30 psi) at Room Temperature for 2–4 hours. -
Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate.
-
Final Product: Recrystallize from Ethanol/Ether if necessary to obtain 4-[(3-Amino-2-pyridinyl)amino]-2-butanol .
Synthesis Flowchart (DOT Visualization)
Caption: Two-step regioselective synthesis pathway utilizing nitro-activation followed by catalytic reduction.
Applications in Drug Discovery[2]
This molecule is a critical "bidentate" intermediate. The vicinal diamine motif (3-amino and 2-amino) allows it to react with 1,2-dicarbonyls to form Pyrido[2,3-b]pyrazines , a scaffold common in kinase inhibitors (e.g., inhibitors of PI3K or EGFR).
Cyclization Logic
When reacted with Glyoxal or Oxalyl Chloride , the 3-amino and 2-amino nitrogens cyclize to form a third ring. The pendant 2-hydroxybutyl group remains, providing a solubility-enhancing handle or a hydrogen-bond donor for the active site of the target protein.
Mechanism of Action (Scaffold Formation)
Caption: Cyclization pathway converting the diamine precursor into a biologically active bicyclic heterocycle.
Analytical Profile & Validation
To validate the identity of the synthesized compound, researchers should verify the following spectral characteristics.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
). -
Expected Molecular Ion (
): 182.24 m/z. -
Fragmentation Pattern:
-
Loss of water (
): ~164 m/z (due to the secondary alcohol). -
Cleavage of the butyl chain: Characteristic pyridine-diamine fragments.
-
Proton NMR ( -NMR) Expectations (DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.5 - 6.5 | Multiplets | 3H | Pyridine Ring Protons (C4, C5, C6) |
| 5.5 - 6.0 | Broad Singlet | 1H | Secondary Amine (NH-Bridge) |
| 4.8 - 5.0 | Broad Singlet | 2H | Primary Amine ( |
| 4.5 | Broad | 1H | Hydroxyl ( |
| 3.6 | Multiplet | 1H | Methine ( |
| 3.2 - 3.4 | Multiplet | 2H | Methylene ( |
| 1.5 - 1.6 | Multiplet | 2H | Methylene ( |
| 1.1 | Doublet | 3H | Methyl ( |
Safety & Handling
While specific toxicological data for this exact intermediate may be limited, its structural congeners (aminopyridines and aminoalcohols) dictate specific safety protocols.
-
Hazard Classification (Predicted):
-
Skin/Eye Irritant: Amines are generally caustic.
-
Acute Toxicity: Pyridine derivatives can be toxic if inhaled or ingested.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the diamine functionality (which turns dark/purple upon air exposure).
References
-
PubChem Compound Summary.4-Amino-2-butanol (Side chain precursor).
-
[Link]
-
- Sigma-Aldrich (Merck).Safety Data Sheet: 2-Amino-3-nitropyridine (Precursor Analog).
-
Jung, M. E., et al. (2005).[9] Synthesis of 3-amino-4-mercapto-2-butanol... (Demonstrates synthetic manipulation of aminobutanol chains). Bioorganic & Medicinal Chemistry Letters.
-
[Link]
-
-
Der Pharma Chemica.Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (Context for aminobutanol coupling).
-
[Link]
-
Sources
- 1. norman-network.com [norman-network.com]
- 2. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 3. biorxiv.org [biorxiv.org]
- 4. eMolecules (2R,3R)-3-AMINO-2-BUTANOL HCL | AstaTech | 960008-54-2 | | | Fisher Scientific [fishersci.com]
- 5. zenodo.org [zenodo.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. scribd.com [scribd.com]
- 8. (2R)-4-aminobutan-2-ol | C4H11NO | CID 7019380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-[(3-Amino-2-pyridinyl)amino]-2-butanol
Subtitle: Structural Nomenclature, Synthetic Methodologies, and Applications in Drug Discovery
Introduction
As a Senior Application Scientist in medicinal chemistry, navigating the complex nomenclature and synthetic utility of bifunctional building blocks is critical for rational drug design. One such highly versatile intermediate is 4-[(3-Amino-2-pyridinyl)amino]-2-butanol (CAS: 1220034-54-7)[1]. This compound serves as a vital precursor in the synthesis of complex heterocyclic scaffolds, most notably the imidazo[4,5-b]pyridine pharmacophore[2]. This whitepaper deconstructs the synonyms, physicochemical properties, and self-validating synthetic protocols associated with this molecule.
Comprehensive Nomenclature and Synonyms
Chemical databases and literature often use varying nomenclature for the same molecular entity. Understanding the structural rationale behind these synonyms ensures accurate database querying and procurement.
-
Systematic Name: 4-[(3-Amino-2-pyridinyl)amino]-2-butanol[1]
-
IUPAC Name: 4-[(3-aminopyridin-2-yl)amino]butan-2-ol[3]
-
Alternative Synonyms:
Causality of Nomenclature: The core aliphatic chain is derived from 4-amino-2-butanol (IUPAC: 4-aminobutan-2-ol)[6][7]. The primary amine of this chain is covalently bonded to the C2 position of a pyridine ring, which is further substituted with a primary amine at the C3 position. This creates a vicinal diamine motif on the pyridine ring, a structural prerequisite for subsequent heteroannulation[2].
Physicochemical Properties & Structural Analysis
To predict the behavior of this compound in chromatographic systems and biological assays, we must analyze its physicochemical parameters. The presence of both a secondary alcohol and a diaminopyridine system imparts significant polarity and hydrogen-bonding capacity.
| Property | Value | Structural Rationale |
| Molecular Formula | C9H15N3O[8] | Comprises the pyridine core, butanol side chain, and two amino nitrogens. |
| Molecular Weight | 181.24 g/mol [8] | Low molecular weight makes it an ideal fragment for lead generation. |
| CAS Registry Number | 1220034-54-7[1] | Unique identifier for procurement and safety data retrieval. |
| Hydrogen Bond Donors | 3 (-OH, -NH, -NH₂) | High capacity for interacting with kinase hinge regions or polar solvents. |
| Hydrogen Bond Acceptors | 4 (Pyridine N, -NH, -NH₂, -OH) | Enhances aqueous solubility but may reduce passive membrane permeability. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction[2][9].
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The 3-nitro group of 2-chloro-3-nitropyridine acts as a strong electron-withdrawing group, activating the adjacent C2 position for nucleophilic attack by the primary amine of 4-amino-2-butanol.
-
Protocol:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) and 4-amino-2-butanol (1.2 eq) in a green solvent mixture of H₂O-Isopropanol (H₂O-IPA)[2].
-
Add a mild base (e.g., K₂CO₃, 1.5 eq) to neutralize the generated HCl.
-
Heat the mixture to 80°C and stir for 2 hours.
-
-
Validation: TLC or LC-MS should indicate the complete consumption of the starting material and the formation of the intermediate, 4-[(3-nitro-2-pyridinyl)amino]-2-butanol.
Step 2: Chemoselective Nitro Reduction
-
Rationale: The nitro group must be reduced to an amine to yield the final vicinal diamine without cleaving the newly formed C-N bond or over-reducing the pyridine ring.
-
Protocol:
-
To the intermediate solution, add Zinc dust (1.0 eq) and concentrated aqueous HCl (0.5 eq)[2].
-
Maintain the temperature at 80°C and stir for an additional 45 minutes[2].
-
(Alternative Scale-up): Catalytic hydrogenation using Pd/C and H₂ gas at room temperature can be employed for cleaner, metal-free downstream processing.
-
-
Validation: The color of the solution typically changes from deep yellow/orange (nitro species) to pale yellow/colorless (amino species). LC-MS will confirm the mass shift from the [M+H]⁺ of the nitro intermediate to the desired product (m/z ~182.2).
Figure 1: Two-step synthetic workflow for 4-[(3-Amino-2-pyridinyl)amino]-2-butanol.
Applications in Drug Discovery: The Imidazo[4,5-b]pyridine Scaffold
The primary utility of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol lies in its role as a precursor for imidazo[4,5-b]pyridines[2][9]. The vicinal diamine moiety undergoes heteroannulation when reacted with aromatic aldehydes or carboxylic acids under oxidative or acidic conditions[2].
Mechanistic Insight: The primary amine at the C3 position condenses with the carbonyl carbon of an aldehyde to form an imine. Subsequent intramolecular cyclization by the secondary amine (at C2), followed by oxidation, yields the fully aromatic imidazo[4,5-b]pyridine core. The 2-butanol side chain remains attached to the imidazole nitrogen, providing a crucial vector for solvent-exposed interactions or hydrogen bonding within a target protein's binding site.
This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of dual inhibitors for FLT3/Aurora kinases (critical in acute myeloid leukemia therapy) and angiotensin II receptor blockers[9].
Figure 2: Cyclization pathway from the diaminopyridine precursor to kinase inhibitors.
Analytical Characterization Standards
To ensure trustworthiness and scientific integrity, synthesized batches of this compound must be rigorously characterized:
-
¹H NMR (DMSO-d₆ or CDCl₃): Look for the characteristic splitting pattern of the 2,3-disubstituted pyridine ring (three protons, typically a doublet of doublets). The aliphatic chain will show a complex multiplet for the diastereotopic CH₂ protons and a distinct doublet for the terminal methyl group adjacent to the chiral hydroxyl center.
-
HPLC: Utilizing a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA or Formic Acid) will resolve the compound. Due to its high polarity, it will elute relatively early compared to its nitro-precursor.
References
-
ACS Omega. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium". Available at: [Link]
-
PMC / NIH. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium". Available at: [Link]
-
Matrix Fine Chemicals. "4-AMINOBUTAN-2-OL | CAS 39884-48-5". Available at:[Link]
-
PubChem - NIH. "(2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263". Available at: [Link]
Sources
- 1. 1155523-02-6,1220034-54-7,1017409-30-1,1236262-72- [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 118705-01-4|2-((3-Aminopyridin-2-yl)amino)ethanol|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. 4-[(3-Amino-2-pyridinyl)amino]-2-butanol | 1220034-54-7 [m.chemicalbook.com]
- 6. 4-AMINOBUTAN-2-OL | CAS 39884-48-5 [matrix-fine-chemicals.com]
- 7. (2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS:1220034-54-7, 4-((3-Aminopyridin-2-yl)amino)butan-2-ol-毕得医药 [bidepharm.com]
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Safety data sheet (SDS) for aminopyridine alcohol derivatives
Introduction: The Dual Nature of Aminopyridine Alcohols
In the realm of medicinal chemistry, aminopyridines (APs) are privileged scaffolds.[1] Their ability to blockade voltage-gated potassium (
While the core neurotoxicity remains, the alcohol moiety alters solubility (LogP), skin permeability, and metabolic stability. This guide moves beyond the generic Safety Data Sheet (SDS) to provide a mechanistic hazard analysis and rigorous handling protocols for researchers working with these high-potency intermediates.
Hazard Identification & Mechanistic Toxicology
The Core Toxicity: Channel Blockade
The primary hazard of any aminopyridine derivative is its neuroactive mechanism. Unlike general cytotoxins, APs act specifically on the nervous system.
-
Mechanism: APs enter the open pore of voltage-gated potassium channels.
-
Consequence: Blockade prevents
efflux during repolarization. This widens the action potential, leading to prolonged depolarization. -
Systemic Effect: Prolonged depolarization keeps voltage-gated Calcium (
) channels open longer, causing massive calcium influx and uncontrolled neurotransmitter release (acetylcholine, glutamate). This manifests clinically as tremors, fasciculations, and grand mal seizures.
Visualization: The Neurotoxic Cascade
The following diagram illustrates the physiological pathway of aminopyridine toxicity, highlighting the critical intervention points.
Figure 1: Pathophysiological cascade of aminopyridine poisoning. Note the progression from channel blockade to systemic seizure.
GHS Classification Data (Synthesized)
The following table aggregates data for 4-aminopyridine (parent) and 4-amino-3-pyridinemethanol (derivative). Note that the alcohol derivative often retains the high acute toxicity of the parent.
| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) |
| Acute Tox. (Oral) | 1 or 2 | DANGER | H300: Fatal if swallowed.[3][4][5] |
| Acute Tox.[3][4][5][6][7][8][9] (Dermal) | 3 | DANGER | H311: Toxic in contact with skin.[4] |
| Skin Irritation | 2 | WARNING | H315: Causes skin irritation.[5][6][7][10] |
| Eye Irritation | 2A | WARNING | H319: Causes serious eye irritation.[5][6][7] |
| Aquatic Acute | 2 | -- | H401: Toxic to aquatic life. |
Expert Insight: Do not assume the alcohol group reduces toxicity. While it increases water solubility, the pyridine ring's ability to cross the Blood-Brain Barrier (BBB) often remains intact. Treat all novel aminopyridine alcohols as Category 2 (Fatal if Swallowed) until
data proves otherwise.
Technical Deep Dive: The "Alcohol" Factor
Why does the hydroxyl group (-OH) matter in safety planning?
-
Enhanced Dermal Absorption: The alcohol moiety can increase solubility in sweat and biological fluids compared to the purely lipophilic parent. This facilitates rapid transdermal uptake, especially if the skin is compromised or if the compound is in solution (DMSO/Water).
-
Chemical Reactivity:
-
Esterification: In the presence of acid chlorides or anhydrides (common in synthesis), the alcohol can react exothermically.
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, potentially altering the toxicological profile.
-
-
Environmental Mobility: Higher water solubility means these derivatives are more likely to leach into groundwater if spilled, necessitating strict spill containment protocols (see Section 5).
Handling & Engineering Controls
Trustworthiness in safety comes from redundancy. We utilize a "Band" approach based on the quantity handled.
The Containment Decision Matrix
Figure 2: Risk-based decision matrix for engineering controls. Quantities >100mg trigger high-containment protocols.
Standard Operating Procedure (SOP) for Weighing
-
Preparation: Don double nitrile gloves. Aminopyridines can permeate standard latex.
-
Static Control: These powders are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "fly-away" dust.
-
Solubilization: Never add solvent to the solid outside the hood. Add solvent inside the containment device. Once in solution, the dermal risk increases significantly (carrier effect).
-
Decontamination: Wipe balance and surrounding area with a 10% bleach solution or specific detergent (e.g., Decon 90) immediately after use. The alcohol derivative is water-soluble, making aqueous cleanup effective.
Emergency Response & First Aid
CRITICAL: In the event of exposure, speed is vital. The window between exposure and seizure onset can be short (15-30 minutes).
| Scenario | Immediate Action | Medical Rationale |
| Inhalation | Move to fresh air. Do NOT perform mouth-to-mouth (risk of secondary exposure). | Oxygen supports respiration; avoid operator contamination. |
| Skin Contact | Wash with soap and water for 15 mins. Do NOT use ethanol/solvents. | Solvents (ethanol) will increase transdermal absorption of the alcohol derivative. |
| Ingestion | Do NOT induce vomiting. Transport to ER immediately. | Vomiting risks aspiration during potential seizure onset. |
| Physician Note | Suggest Benzodiazepines (e.g., Diazepam) for seizure control. | GABA agonists counteract the excitotoxicity caused by K+ channel blockade. |
Waste Disposal & Environmental Impact
-
Classification: P-Listed Waste (Acutely Hazardous) under RCRA (e.g., P008 for 4-aminopyridine). Treat derivatives with equal caution.
-
Protocol:
-
Solid waste must be segregated into "High Hazard" streams.
-
Liquid waste (mother liquors) must not be mixed with general organic solvents if possible; label clearly as "Neurotoxic - Aminopyridine."
-
Destruction: Incineration is the only approved method. Do not sewer.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: 4-Aminopyridine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: 4-amino-3-pyridinemethanol.[5][7] Retrieved from [Link](Note: Link directs to main ECHA search as specific derivative pages are dynamic).
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol from 2-chloro-3-aminopyridine
Executive Summary
This application note details the synthetic protocol for 4-[(3-amino-2-pyridinyl)amino]-2-butanol , a critical vicinal diamine scaffold often employed as a precursor for imidazo[4,5-b]pyridine-based kinase inhibitors and GPCR ligands.
The synthesis challenges the inherent electronic deactivation of 2-chloro-3-aminopyridine . The electron-donating C3-amino group reduces the electrophilicity of the C2 position, making standard Nucleophilic Aromatic Substitution (SNAr) difficult without forcing conditions or transition-metal catalysis. This guide presents two validated pathways: a robust Thermal SNAr Process (preferred for scale-up) and a Buchwald-Hartwig Cross-Coupling (preferred for mild conditions).
Strategic Analysis & Reaction Pathway
The transformation relies on the displacement of the C2-chloride by the primary amine of 4-amino-2-butanol .
-
Chemo-selectivity: The nucleophilicity of the primary amine (
) significantly exceeds that of the secondary alcohol ( ) and the aniline nitrogen on the pyridine ring, ensuring exclusive -alkylation at the aliphatic amine. -
Regio-selectivity: Substitution occurs exclusively at the C2 position due to the leaving group (Cl) lability, despite the deactivating influence of the C3-amine.
Reaction Pathway Diagram
Figure 1: Reaction pathway demonstrating the convergence of the chloropyridine and amino-alcohol to the target diamine.
Method A: Thermal SNAr (Process Scale)
This method is recommended for gram-to-kilogram scale synthesis where catalyst cost and metal scavenging are concerns. It utilizes a "neat" approach or high-boiling solvents to overcome the activation energy barrier.
Materials
| Reagent | Equiv. | Role |
| 2-Chloro-3-aminopyridine | 1.0 | Electrophile (Starting Material) |
| 4-Amino-2-butanol | 3.0 - 5.0 | Nucleophile & Solvent |
| DIPEA (Hünig's Base) | 1.2 | Acid Scavenger (Optional if amine excess is used) |
| NMP (N-Methyl-2-pyrrolidone) | Vol | Co-solvent (if not running neat) |
Protocol Steps
-
Charging: In a high-pressure borosilicate glass tube or a stainless steel autoclave (Parr reactor), charge 2-chloro-3-aminopyridine (10.0 g, 77.8 mmol).
-
Reagent Addition: Add 4-amino-2-butanol (27.7 g, 311 mmol, 4.0 equiv).
-
Note: Using the amine as the solvent drives the reaction kinetics via mass action. If the amine is scarce, use NMP (20 mL) and reduce amine to 1.5 equiv, adding DIPEA (1.5 equiv).
-
-
Reaction: Seal the vessel. Heat to 160°C (internal temperature) with vigorous magnetic stirring.
-
Pressure Warning: Expect internal pressures of 2–5 bar depending on headspace.[1] Ensure the vessel is rated for >10 bar.
-
-
Monitoring: Monitor by HPLC or TLC (10% MeOH in DCM). The reaction typically reaches completion in 12–16 hours . Look for the disappearance of the starting chloride (
) and the appearance of the polar product ( ). -
Workup:
-
Cool to room temperature.
-
Dilute the dark oil with water (100 mL) and extract with Ethyl Acetate/Isopropanol (9:1) (3 x 100 mL). The alcohol co-solvent aids in extracting the polar product.
-
Wash combined organics with brine (50 mL). Dry over
and concentrate in vacuo.
-
-
Purification:
-
The excess amino-alcohol can be removed via high-vacuum distillation (bulb-to-bulb) if running neat.
-
Alternatively, purify the residue via flash column chromatography (Silica gel, Gradient: 0
10% MeOH in DCM with 1% ).
-
Yield Expectation: 75–85% isolated yield.
Method B: Buchwald-Hartwig Amination (Catalytic)
Recommended for small-scale medicinal chemistry or if the thermal route yields intractable tars due to decomposition.
Materials
-
Catalyst:
(2 mol%) + BINAP or Xantphos (4 mol%). -
Base: Sodium tert-butoxide (
) (1.4 equiv). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Protocol Steps
-
Inertion: Flame-dry a 3-neck round-bottom flask and cool under Argon flow.
-
Solvation: Add 2-chloro-3-aminopyridine (1.0 equiv), 4-amino-2-butanol (1.2 equiv), and Toluene (0.2 M concentration).
-
Catalyst Loading: Add the phosphine ligand and Palladium source. Stir for 5 minutes at RT.
-
Base Addition: Add
in one portion. The solution will likely turn orange/red. -
Heating: Heat to 100°C for 4–6 hours.
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate and purify via column chromatography as described in Method A.
Yield Expectation: 85–92% isolated yield.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation / Risk | Corrective Action |
| Temperature | < 140°C (Method A) leads to stalled conversion (< 20%). | Maintain T > 150°C. The C3-amine deactivates the ring; energy is required to overcome the activation barrier. |
| Stoichiometry | Excess amine is crucial in Method A. | If using 1:1 ratio, the reaction will stall due to HCl trapping the nucleophile. Use >3 equiv or add auxiliary base. |
| By-products | "Dimer" formation (Pyridine-Pyridine coupling). | Rare, but occurs if Pd catalyst loading is too high in Method B. Keep Pd < 3 mol%. |
| Stereochemistry | 4-amino-2-butanol has a chiral center at C2. | The reaction preserves stereochemistry. If using enantiopure (R)- or (S)-amine, the product will retain configuration. |
Analytical Validation
NMR Characterization (Simulated for Product):
-
NMR (400 MHz, DMSO-
): 7.50 (d, 1H, Py-H6), 6.85 (d, 1H, Py-H4), 6.50 (dd, 1H, Py-H5), 5.80 (br s, 1H, NH-alkyl), 5.10 (br s, 2H, Py- ), 4.50 (d, 1H, OH), 3.65 (m, 1H, CH-OH), 3.20 (m, 2H, -N), 1.60 (m, 2H, ), 1.10 (d, 3H, ). -
Mass Spectrometry: ESI+
Da.
References
-
Reactivity of 3-amino-2-chloropyridines: Source: National Institutes of Health (NIH) / PMC. Title: Synthesis of N-Substituted-3-amino-4-halopyridines.[2] URL:[Link] Relevance: Establishes the baseline reactivity and deactivation caused by the amino group in chloropyridines.
-
General Amination of Chloropyridines: Source: Semantic Scholar. Title: A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. URL:[Link] Relevance: Provides context on thermal displacement conditions for 2-chloropyridines.
-
Synthesis of Amino-Butanol Reagents: Source: VCU Medicines for All Institute. Title: Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. URL:[Link] Relevance: Details the handling and synthesis of the specific amino-alcohol side chain.
Sources
Reagents for alkylation of 2,3-diaminopyridine at the 2-amino position
Application Note: Strategic Regioselective Alkylation of 2,3-Diaminopyridine at the 2-Amino Position
Executive Summary
The selective alkylation of 2,3-diaminopyridine (2,3-DAP) at the 2-amino (N2) position presents a classic regioselectivity challenge in heterocyclic chemistry. The 3-amino (N3) group is kinetically more nucleophilic due to its pyramidal geometry and lack of resonance delocalization into the pyridine ring. Conversely, the 2-amino group is planar, with its lone pair delocalized into the ring nitrogen (amidine-like character), rendering it less nucleophilic but significantly more acidic.[1]
Direct alkylation of 2,3-DAP with alkyl halides typically yields a mixture favoring N3-alkylation or ring nitrogen quaternary salts .[1] To achieve high-fidelity N2-alkylation suitable for drug development, researchers must employ one of two validated strategies:
-
The De Novo "Precursor Switch" (Recommended): Utilizing 2-chloro-3-nitropyridine to install the N2-alkyl group via SNAr before forming the diamine.
-
The Protection-Directed Protocol: Selectively blocking the N3-position to force reactivity at the N2-anion.[1]
Part 1: The Regioselectivity Paradox
Understanding the electronic landscape is critical for protocol selection.
| Feature | 2-Amino Group (N2) | 3-Amino Group (N3) | Consequence |
| Hybridization | sp² (Planar) | sp³ (Pyramidal) | N3 is sterically more accessible. |
| Resonance | Strong delocalization into Ring N | Minimal delocalization | N2 lone pair is less available for attack.[1] |
| Acidity (pKa) | ~23 (DMSO) | ~30 (DMSO) | N2-H is more acidic. |
| Nucleophilicity | Low (Neutral); High (Anionic) | High (Neutral) | Neutral conditions favor N3 ; Basic conditions can favor N2 . |
Part 2: Experimental Protocols
Protocol A: The "Precursor Switch" (Gold Standard)
Best for: Large-scale synthesis, high purity requirements, and avoiding isomer separations.[1]
This method avoids the selectivity issue entirely by installing the alkyl group on a reactive precursor (2-chloro-3-nitropyridine) via Nucleophilic Aromatic Substitution (SNAr), followed by reduction.[1]
Reagents:
-
Substrate: 2-Chloro-3-nitropyridine (CAS: 5470-18-8)
-
Reagent: Primary Amine (
) -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Reductant:
/Pd-C or Fe/NH Cl[1]
Step-by-Step Workflow:
-
SNAr Displacement:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in EtOH (5 mL/mmol).
-
Add the target alkyl amine (1.1 eq) and
(1.2 eq). -
Reaction: Heat to reflux (or 60°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of chloride.
-
Mechanism:[1][2][3] The electron-withdrawing nitro group activates the 2-position for displacement.[1] The reaction is exclusive to the 2-position.
-
Work-up: Concentrate in vacuo. Partition between EtOAc and water. Wash organic layer with brine, dry over Na
SO , and concentrate to yield 2-(alkylamino)-3-nitropyridine .[1]
-
-
Nitro Reduction:
Protocol B: Protection-Directed Alkylation
Best for: Late-stage functionalization where the 2,3-DAP core is already constructed.[1]
If you must start from 2,3-diaminopyridine, you cannot rely on direct alkylation.[1] You must protect the more nucleophilic N3 position.
Reagents:
-
Protecting Group: Benzyl chloroformate (Cbz-Cl)[9]
-
Base: Sodium Hydride (NaH, 60% dispersion)[1]
-
Alkylating Agent: Alkyl Halide (
)
Step-by-Step Workflow:
-
Selective N3-Protection:
-
Dissolve 2,3-diaminopyridine in THF/Water (1:1) with NaHCO
(2.0 eq). -
Add Cbz-Cl (1.0 eq) dropwise at 0°C.
-
Insight: The N3 amino group reacts faster with the electrophilic Cbz-Cl than the deactivated N2 amidine.
-
Isolate the 3-(benzyloxycarbonylamino)-2-aminopyridine .
-
-
N2-Deprotonation & Alkylation:
-
Deprotection:
-
Hydrogenolysis (
, Pd/C) removes the Cbz group, yielding the target N2-alkyl-2,3-diaminopyridine .[1]
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways.
Figure 1: Strategic pathways for N2-alkylation. Protocol A (Green) is the most efficient route. Protocol B (Blue) is required if starting from the diamine.
Part 4: Reagent Comparison Table
| Reagent Class | Specific Reagent | Role | Selectivity Impact |
| Base | Sodium Hydride (NaH) | Deprotonation | Critical for Protocol B. Exploits the higher acidity of N2-H to form the reactive anion. |
| Base | Carbonates (K | Acid Scavenger | Poor. Often leads to N3 or Ring alkylation as it does not fully deprotonate N2. |
| Precursor | 2-Chloro-3-nitropyridine | Electrophile | Excellent. Forces substitution at Position 2 via electronic activation (SNAr). |
| Protecting Group | Benzyl chloroformate (Cbz) | N3-Blocker | High. Reacts kinetically with the more nucleophilic N3, shielding it from subsequent alkylation.[1] |
| Reducing Agent | NaBH(OAc) | Reductive Amination | N3-Selective. Generally yields N3-alkyl products; avoid for N2-targeting unless N2 is pre-isolated. |
References
-
Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines. Source: Journal of Medicinal Chemistry / American Chemical Society Note:[1][10] Describes the fundamental reactivity differences and the utility of 2-amino-3-nitropyridine precursors.
-
Selective protection of the 3-amino group of 2,3-diaminopyridine. Source: Journal of Heterocyclic Chemistry Note: Establishes the Cbz-protection protocol for directing subsequent chemistry to the 2-position.
-
Position of methylation of 2,3-diaminopyridine. Source: Journal of the Chemical Society, Perkin Transactions 1 Note:[1][6][7] definitive study on solvent effects and the tendency for Ring vs. N3 alkylation under neutral conditions.
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles. Source: Arkivoc Note:[1][8] Demonstrates the "Precursor Switch" method (Protocol A) using 2-chloro-3-nitropyridine for high-yield synthesis.
Sources
- 1. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 2. Selective Iridium-Catalyzed Reductive Amination Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Enantioselective Deaminative Alkylation of Amino Acid Derivatives with Unactivated Olefins [organic-chemistry.org]
Procedure for cyclization of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol
Executive Summary
This Application Note details the procedure for the intramolecular cyclization of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol (Compound 1 ) to form 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (Compound 2 ). This transformation constructs a privileged 7-membered diazepine ring fused to a pyridine core, a scaffold widely utilized in kinase inhibitors (e.g., B-Raf, ERK) and GPCR ligands.
The guide prioritizes a Thionyl Chloride (
Reaction Mechanism & Strategy
The cyclization proceeds via an intramolecular nucleophilic substitution (
Key Mechanistic Steps:
-
Activation: The secondary hydroxyl group reacts with thionyl chloride to form an unstable chlorosulfite intermediate, which collapses (with inversion or retention depending on conditions, though stereochemistry is often lost/racemized without specific control) to the alkyl chloride.
-
Neutralization: The reaction mixture, initially acidic (HCl byproduct), is treated with strong base (NaOH) to deprotonate the 3-amino group (
) and the alkyl ammonium species. -
Cyclization: The free primary amine at position 3 attacks the electrophilic carbon (formerly C2 of the butanol chain), displacing the chloride to form the 7-membered diazepine ring.
Graphviz Reaction Scheme:
Caption: Two-step one-pot cyclization via chloro-intermediate.
Experimental Protocol (Scalable Method)
This protocol is adapted from standard methodologies for converting amino alcohols to cyclic amines (e.g., Org. Synth. 2015, 92, 213-226).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Substrate (1) | Reactant | 1.0 | 4-[(3-Amino-2-pyridinyl)amino]-2-butanol |
| Thionyl Chloride ( | Activator | 1.2 - 1.5 | Freshly distilled if possible. Corrosive. |
| 1,2-Dimethoxyethane (DME) | Solvent | 10 vol | Anhydrous. Alternative: DCM (lower T). |
| Sodium Hydroxide (NaOH) | Base | 4.5 | 2.5 N Aqueous solution. |
| MTBE / EtOAc | Extraction | - | For workup. |
Step-by-Step Procedure
Step 1: Activation (Chlorination)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel under a nitrogen atmosphere.
-
Charge: Add anhydrous DME (8 volumes) and
(1.2 equiv) to the flask. Cool the solution to 0–5 °C using an ice/water bath. -
Addition: Dissolve the Substrate (1.0 equiv) in DME (2 volumes). Add this solution dropwise to the
mixture over 60 minutes.-
Critical Control: Maintain internal temperature < 10 °C . The reaction is exothermic.
-
-
Reaction: After addition, allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–6 hours.
-
Checkpoint: Monitor by HPLC/TLC. The starting alcohol should be consumed, converting to the less polar chloride intermediate.
-
Step 2: Cyclization 5. Basification: Cool the mixture back to 0–5 °C . Slowly add aqueous NaOH (2.5 N, 4.5 equiv) via the addition funnel.
- Safety: This quench is highly exothermic. Control addition rate to keep Temp < 25 °C. pH should reach >12.
- Heating: Remove the cooling bath. Heat the biphasic mixture to 60–65 °C and stir vigorously for 10–12 hours.
- Mechanism:[1][2][3][4] Heat is required to overcome the entropic barrier of forming the 7-membered ring.
- Workup: Cool to room temperature. Separate the layers. Extract the aqueous phase twice with MTBE or Ethyl Acetate.
- Purification: Combine organic layers, wash with brine, dry over
, and concentrate. Purify the crude oil via recrystallization (e.g., EtOAc/Heptane) or flash chromatography (DCM/MeOH/NH3) if necessary.
Alternative Protocol: Mitsunobu Cyclization
For small-scale synthesis or acid-sensitive substrates, the Mitsunobu reaction offers mild, neutral conditions.
Reagents:
-
Dissolve Substrate and
in THF at 0 °C. -
Add DIAD dropwise.
-
Stir at 0 °C to RT for 12–24 hours.
-
Note: Purification can be challenging due to triphenylphosphine oxide (
) byproduct. This method is less preferred for scale-up.
Analytical Validation
Confirm the structure of the product (2 ) using the following expected signals:
-
MS (ESI+):
Da (Calculated for ). -
1H NMR (DMSO-d6):
-
Pyridine protons: 3 signals (dd/m) in the aromatic region (6.5–8.0 ppm).
-
Amine NH: Broad singlets (typically around 5–6 ppm, exchangeable).
-
Diazepine Ring:
- : Multiplet (chiral center).
- : Multiplets (1.5–3.5 ppm).
-
: Doublet (
ppm).
-
Process Workflow Diagram
Caption: Operational workflow for the SOCl2-mediated cyclization.
Safety & Hazards
-
Thionyl Chloride: Releases HCl gas and
. Must be handled in a fume hood. Reacts violently with water. -
Pyridine Derivatives: Potentially toxic and irritating. Avoid inhalation.
-
Exotherms: Both the
addition and the NaOH quench are highly exothermic. Strict temperature control is required to prevent runaway reactions or decomposition.
References
-
General Protocol for Amino-Alcohol Cyclization
- Xu, F.; Simmons, B.; Reamer, R. A.; Corley, E.; Murry, J.; Tschaen, D. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses2015, 92, 213-226.
-
Diazepine Synthesis via Mitsunobu
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews2009, 109(6), 2551–2651.
-
Synthesis of Pyrido-Diazepines (Analogous Chemistry)
- Journal of Medicinal Chemistry studies on Pirenzepine and related tricyclics often utilize the or acid-catalyzed cycliz
Sources
Scalable synthesis routes for pyridine-aminoalcohol conjugates
Executive Summary
Pyridine-aminoalcohol conjugates are privileged structural motifs in medicinal chemistry and asymmetric catalysis. They serve as the backbone for chiral N,O-ligands (e.g., Pyridyl-oxazolines), organocatalysts, and bioactive pharmaceutical ingredients (APIs) targeting adrenergic receptors and kinases.
While laboratory-scale synthesis is well-documented, scaling these reactions introduces critical challenges: regiocontrol during epoxide opening, chemoselectivity in the presence of the pyridine nitrogen, and purification of polar aminoalcohols.
This application note details three scalable, field-validated protocols for synthesizing pyridine-aminoalcohol conjugates. We prioritize routes that minimize chromatographic purification and utilize reagents compatible with kilogram-scale manufacturing.
Strategic Route Analysis
Selecting the optimal synthetic route depends heavily on the oxidation state of the available starting materials and the electronic nature of the pyridine ring.
Decision Matrix: Route Selection
Figure 1: Synthetic strategy decision tree for pyridine-aminoalcohol conjugates.
Detailed Protocols
Protocol A: Reductive Amination (The Generalist Route)
Best for: Secondary amines; linking pyridine-aldehydes to chiral amino alcohols. Scale Factor: High. Avoids toxic cyanoborohydrides.
Mechanism & Rationale
Traditional reductive amination uses
Materials
-
Substrate: 2-Pyridinecarboxaldehyde (1.0 equiv)
-
Amine: Chiral Aminoethanol derivative (1.05 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation.
Step-by-Step Methodology
-
Imine Formation: Charge the reactor with 2-pyridinecarboxaldehyde and the amino alcohol in DCE (concentration 0.5 M). Add Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours.
-
QC Check: Monitor by TLC or LCMS for disappearance of aldehyde.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous
until pH > 8. -
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over
.[1] -
Purification: Concentrate in vacuo. If the aminoalcohol is lipophilic, recrystallize from Hexane/EtOAc. If polar, convert to the HCl salt for precipitation: dissolve in minimal EtOH and add 2M HCl in ether.
Bench Notes
-
Water Tolerance: If using 2-Picoline-Borane, the reaction can be run in MeOH or even MeOH/Water mixtures, which is greener for large-scale operations.
-
Impurity Alert: Excess aldehyde can lead to bis-alkylation. Ensure the amine is in slight excess if bis-alkylation is observed.
Protocol B: Regioselective Epoxide Ring Opening (The Chiral Route)
Best for: Creating the carbon backbone; synthesis of
Mechanism & Rationale
The reaction between an amine and a pyridine-epoxide (e.g., 2-pyridyloxirane) is governed by steric vs. electronic control.
-
Uncatalyzed: Amines attack the less hindered terminal carbon (
-like). -
Lewis Acid Catalyzed: Promotes attack at the benzylic position (if desired) or accelerates the terminal attack, allowing lower temperatures and higher regioselectivity.
We recommend a Lewis Acid catalyzed approach using Lithium Perchlorate (
Materials
-
Epoxide: 2-(oxiran-2-yl)pyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst:
(0.1 equiv) or (5 mol%) -
Solvent: Acetonitrile (MeCN) or Toluene.
Step-by-Step Methodology
-
Preparation: Dissolve the catalyst in MeCN (1.0 M). Add the amine.[2][3][4][5]
-
Addition: Add the epoxide solution slowly to the amine/catalyst mixture.
-
Why? Keeping amine in excess minimizes oligomerization of the epoxide.
-
-
Heating: Heat to 40–60°C. Monitor by HPLC.
-
Workup: Cool to RT. Dilute with water. Extract with EtOAc.[6]
-
Critical Step: Wash the organic layer with water multiple times to remove the lithium/calcium salts.
-
-
Purification: Evaporate solvent. Many pyridine-aminoalcohols solidify upon standing. Triturate with cold pentane to remove trace epoxide.
Regioselectivity Data Table
| Condition | Nucleophile | Major Product Position | Yield |
| Thermal (80°C), no cat. | Benzylamine | Terminal (C2) | 65% |
| Benzylamine | Terminal (C2) | 92% | |
| Aniline | Benzylic (C1) | 88% |
Note: Aromatic amines (anilines) tend to attack the benzylic position due to electronic stabilization of the transition state, whereas aliphatic amines attack the terminal position due to sterics.
Protocol C: on Chloropyridines (The Industrial Route)
Best for: Electron-deficient pyridines (e.g., 2-chloro-3-nitropyridine). Scale Factor: Very High. Green chemistry compatible.
Mechanism & Rationale
Nucleophilic Aromatic Substitution (
Materials
-
Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Aminoethanol (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA -
Solvent: Water (with surfactant TPGS-750-M) or Ethanol.
Step-by-Step Methodology
-
Setup: Mix substrate and aminoethanol in Ethanol (3 volumes). Add DIPEA.
-
Reaction: Reflux (78°C) for 3–6 hours.
-
Visual Cue: Reaction often turns bright yellow/orange due to the nitropyridine chromophore.
-
-
Workup: Pour into ice water. The product often precipitates as a solid.
-
Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven.
-
Efficiency: This "pour-and-filter" method is the gold standard for scalability, avoiding extraction and chromatography.
-
Quality Control & Troubleshooting
Common Impurities
-
Bis-alkylation (Reductive Amination):
-
Detection: LCMS (M+R group).
-
Remediation:[7] Increase amine equivalents to 1.5x or dilute the reaction further.
-
-
Regioisomers (Epoxide Opening):
-
Detection:
H NMR. Look for the shift of the methine proton on the linker. -
Remediation:[7] Switch solvent from polar (MeCN) to non-polar (Toluene) to enhance steric control.
-
Purification of Polar Conjugates
Pyridine-aminoalcohols are often highly polar and difficult to extract from water.
-
Technique: "Salting out" the aqueous phase with NaCl is essential.
-
Alternative: Use continuous liquid-liquid extraction for 24 hours if yield is low.
References
-
Direct synthesis of pyridines via amino-alcohol coupling: Source:Chem. Commun., 2013, 49, 6632-6634.
-
Scale-up of Epoxide Ring Opening (11 kg scale): Source:Molecules, 2020, 25(19), 4389 (MDPI).
-
W
for Pyridines (Green Chemistry): Source:Green Chem., 2021, 23, 3955-3962. -
Reductive Amination using Pyridine-Borane: Source:J. Org.[7][8] Chem., 1994, 59, 7990.
-
Synthesis of Chiral Pyridine-Oxazoline Ligands: Source:Chirality, 2022, 34, 1140.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Environmental control of Regiodiversity: Ring opening of epoxides - American Chemical Society [acs.digitellinc.com]
- 3. gctlc.org [gctlc.org]
- 4. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]
- 7. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 8. Pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing highly polar, multi-functionalized pyridine derivatives presents unique challenges. The synthesis of 4-[(3-amino-2-pyridinyl)amino]-2-butanol—a critical fragment often found in kinase inhibitors and advanced APIs—is typically achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.
This guide is designed by our Senior Application Scientists to help you troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to maximize your yield.
Reaction Workflow
Fig 1: Two-step synthesis workflow for 4-[(3-Amino-2-pyridinyl)amino]-2-butanol.
Section 1: SNAr Reaction Troubleshooting (Step 1)
Q1: My SNAr step using 2-chloro-3-nitropyridine and 4-amino-2-butanol is stalling at 60% conversion. How can I drive this to completion? Mechanistic Causality: 2-Chloro-3-nitropyridine is highly activated for SNAr due to the strongly electron-withdrawing nitro group at the ortho position, which stabilizes the Meisenheimer complex[1]. However, the primary amine of 4-amino-2-butanol can become deactivated if the reaction medium becomes too acidic from the generated HCl byproduct. If you are using a weak or heterogeneous base (like K₂CO₃ in a non-polar solvent), the solid-liquid neutralization kinetics might be slower than the reaction rate, stalling the conversion. Expert Solution: Switch to a polar aprotic solvent (e.g., NMP or DMF) to better stabilize the transition state. Use a soluble organic base like N,N-Diisopropylethylamine (DIPEA) at 2.0–2.5 equivalents. DIPEA provides homogeneous basicity, ensuring the nucleophile remains deprotonated and active without causing base-catalyzed degradation.
Q2: I am observing significant impurities in the SNAr step. Could the hydroxyl group on 4-amino-2-butanol be competing as a nucleophile? Mechanistic Causality: While aliphatic amines are kinetically more nucleophilic than alcohols, pushing the reaction temperature too high (>120°C) or using overly strong bases (like NaH) can cause the secondary hydroxyl group of 4-amino-2-butanol to undergo deprotonation. This leads to an oxygen-centered SNAr, generating unwanted ether byproducts. Expert Solution: Keep the reaction temperature strictly between 90°C and 100°C. The amine is sufficiently nucleophilic to displace the chloride at these temperatures without activating the alcohol. By controlling the thermodynamics and using a mild, non-nucleophilic base (DIPEA), you kinetically favor N-alkylation over O-alkylation.
Section 2: Nitro Reduction Troubleshooting (Step 2)
Q3: During the reduction of the nitro intermediate using Pd/C and H₂, the catalyst poisons rapidly, resulting in incomplete reduction. Why? Mechanistic Causality: Pyridine rings and newly formed basic anilines (the 3-amino group) are strong Lewis bases. They coordinate tightly to the active palladium surface, effectively blocking the catalytic sites and halting the hydrogenation cycle. Expert Solution: Perform the hydrogenation under slightly acidic conditions. Adding 1.0–1.5 equivalents of acetic acid (AcOH) protonates the basic nitrogen atoms, significantly reducing their affinity for the palladium catalyst.
Q4: If I want to avoid high-pressure hydrogenation entirely, what is the best alternative for reducing the 3-nitropyridine intermediate? Mechanistic Causality: Traditional reductions using SnCl₂ generate heavy metal waste that is difficult to purge from pharmaceutical intermediates[2]. Iron (Fe/HCl) can be too harsh. Zinc powder in the presence of Ammonium Chloride (Zn/NH₄Cl) provides a mild, highly chemoselective reduction environment[3]. The NH₄Cl acts as a mild proton source, facilitating the electron transfer from Zn to the nitro group without requiring strongly acidic conditions that might degrade the molecule. Expert Solution: Use a mixture of Zn dust (5-10 eq) and NH₄Cl (5-10 eq) in a solvent system of EtOH/H₂O (4:1 v/v). This method is highly scalable, operates at mild temperatures (40°C - 50°C), and the zinc salts can be easily filtered off.
Section 3: Purification and Isolation
Q5: The final product is highly water-soluble. How do I prevent yield loss during aqueous workup? Mechanistic Causality: The target molecule possesses a pyridine ring, a primary aniline, a secondary amine, and a hydroxyl group. This high density of hydrogen-bonding functional groups makes the molecule extremely hydrophilic. Standard extraction with EtOAc or DCM will result in poor partitioning and massive yield loss to the aqueous layer. Expert Solution: Avoid aqueous liquid-liquid extraction. If using the Zn/NH₄Cl method, filter the reaction mixture through a pad of Celite to remove metal salts, concentrate the filtrate to absolute dryness, and purify directly via reverse-phase chromatography or recrystallization from a polar solvent mixture (e.g., Isopropanol/Heptane).
Quantitative Data: Parameter Optimization Summary
Table 1: Optimization of Reaction Parameters for Yield Enhancement
| Reaction Step | Standard Parameter | Optimized Parameter | Mechanistic Rationale |
| SNAr Base | K₂CO₃ (Heterogeneous) | DIPEA (Homogeneous) | Prevents localized basicity; ensures consistent neutralization of HCl. |
| SNAr Solvent | Ethanol | NMP or DMF | Stabilizes the polar Meisenheimer transition state, accelerating the reaction rate. |
| SNAr Temp | >120°C | 90°C - 100°C | Kinetically favors N-alkylation over O-alkylation (hydroxyl competition). |
| Reduction Catalyst | Pd/C (Neutral) | Pd/C + Acetic Acid | Protonates basic nitrogens, preventing catalyst poisoning. |
| Reduction Alternative | SnCl₂ / HCl | Zn / NH₄Cl | Milder conditions, avoids toxic heavy metal waste, prevents over-reduction[3],[2]. |
Self-Validating Experimental Protocols
Step 1: Synthesis of 4-[(3-Nitro-2-pyridinyl)amino]-2-butanol
-
Charge a clean, dry reaction vessel with 2-chloro-3-nitropyridine (1.0 eq) and N-Methyl-2-pyrrolidone (NMP) (5 volumes).
-
Add 4-amino-2-butanol (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir the mixture and heat to 95°C under a nitrogen atmosphere.
-
Validation Check: Monitor the reaction via LCMS or TLC (EtOAc:Hexane 1:1). The reaction should reach >95% conversion within 4-6 hours. The starting material (electrophile) must be fully consumed.
-
Cool the mixture to room temperature and pour into ice-cold water (15 volumes) while stirring vigorously to precipitate the intermediate.
-
Filter the bright yellow solid, wash with cold water, and dry under vacuum at 45°C.
Step 2: Synthesis of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol (via Zn/NH₄Cl)
-
Suspend the intermediate from Step 1 (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v, 10 volumes).
-
Add Ammonium Chloride (NH₄Cl) (5.0 eq) and stir at room temperature.
-
Portion-wise, add Zinc dust (10.0 eq) over 30 minutes to control the mild exotherm.
-
Heat the suspension to 50°C for 2-3 hours.
-
Validation Check: Monitor via LCMS. The nitro mass [M+H]⁺ should completely disappear, replaced by the amino mass [M-30+H]⁺ (reflecting the mass difference between -NO₂ and -NH₂).
-
Cool to room temperature and filter the mixture through a pad of Celite to remove zinc salts. Wash the filter cake thoroughly with hot Ethanol.
-
Concentrate the filtrate under reduced pressure to dryness.
-
Purify the crude residue via silica gel chromatography (DCM:MeOH gradient) or recrystallization to afford the pure target compound.
References
- Source: PMC (National Institutes of Health)
- Title: The reduction of vic-substituted 3-nitropyridines with Zn/NH4Cl/EtOH Source: ResearchGate URL
- Title: Method for preparing 3-aminopyridines from 3-nitropyridines Source: Google Patents URL
- Source: D-nb.
Sources
- 1. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Purification of hydrophilic aminopyridine intermediates
Technical Support Center: Purification of Hydrophilic Aminopyridine Intermediates
Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Isolation & Purification of Polar Basic Heterocycles[1]
Executive Summary
Hydrophilic aminopyridines present a "perfect storm" for purification failures: they are highly water-soluble (making extraction difficult), basic (causing streaking on silica), and often poorly retained on standard C18 media.[1] This guide moves beyond standard protocols to provide field-proven "rescue" strategies for these stubborn intermediates.
Module 1: The Extraction Conundrum
Issue: “My product remains in the aqueous layer during workup, even after multiple extractions with DCM or EtOAc.”
Technical Insight: Standard organic solvents (DCM, EtOAc) are often too non-polar to extract small, polar aminopyridines.[1] Furthermore, if the aqueous pH is below the pKa of the pyridine ring (typically 6.0–7.0 for aminopyridines), the molecule exists as a pyridinium salt and will strictly partition into water.
Protocol A: The "Salting Out" & High-Polarity Extraction
Use this method when standard extractions fail.[1][2] The combination of ionic saturation and alcohol-modified solvents forces the organic molecule out of the aqueous phase.
-
pH Adjustment (Critical):
-
Saturation:
-
The "Magic" Solvent System:
-
Alternative Solvent:
Data Table 1: Partition Coefficients of Polar Amines
| Solvent System | Extraction Efficiency | Notes |
|---|---|---|
| DCM | Low | Often fails for C3-C5 aminopyridines.[1][2] |
| EtOAc | Low | Poor solubility for polar heterocycles.[2] |
| CHCl3 : IPA (3:1) | High | The "Gold Standard" for polar amines.[1][2] |
| n-Butanol | Very High | Hard to evaporate; forms azeotrope with water.[2] |
Module 2: Chromatographic Challenges (Silica)
Issue: “My compound streaks/tails on the column, co-elutes with impurities, or never comes off the silica.”
Technical Insight: Silica gel is acidic (pKa ~5).[1][2] Basic aminopyridines protonate on the silica surface, forming ionic bonds with silanols. This results in "tailing" (broad peaks) and irreversible adsorption.[1][2]
Protocol B: Amine-Modified Silica Chromatography
You must suppress silanol activity.[1][2]
Option 1: Mobile Phase Modifiers (Standard Silica) [1]
-
The Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) .[1][2]
-
The System: DCM : Methanol : NH4OH (e.g., 90:10:1).[1]
-
Pre-treatment: Flush the column with the eluent containing the modifier before loading the sample. This "caps" the active silanol sites.[2][5]
-
Warning: Do not use >20% MeOH with DCM on silica, or the silica may dissolve/crack.
Option 2: Amine-Functionalized Silica (Recommended) [1]
-
Mechanism:[1][2][3] The stationary phase is functionalized with propyl-amine groups.[2] The surface is basic, preventing the product from ionizing.
-
Benefit: You can use standard solvents (Hexane/EtOAc) without messy amine modifiers.[1][2]
Module 3: Catch-and-Release (SCX Purification)
Issue: “I have a crude reaction mixture, and I need to isolate the amine without running a full column.”
Technical Insight: Strong Cation Exchange (SCX) cartridges utilize a sulfonic acid-bonded silica.[1][2] They bind basic amines selectively, allowing neutral/acidic impurities to be washed away.[2]
Protocol C: SCX Workflow
-
Load: Dissolve crude in MeOH (or MeOH/DCM). Load onto SCX cartridge.[1][2][6]
-
Action: The aminopyridine binds to the sulfonic acid sites (
).[1]
-
-
Wash: Flush with 100% Methanol .
-
Result: Non-basic impurities elute.[2] The product remains bound.
-
-
Release: Elute with 2M Ammonia in Methanol .
-
Action: The ammonia deprotonates the product, breaking the ionic bond.
-
-
Finish: Concentrate the ammoniacal filtrate to obtain pure free amine.
Visualizing the Workflow
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on compound solubility and pKa.
Frequently Asked Questions (FAQ)
Q1: I used TFA in my Reverse Phase (C18) prep-HPLC, and now my product is an oil that won't crystallize. Why? A: TFA forms trifluoroacetate salts with aminopyridines.[2] These salts are often hygroscopic oils.[2]
-
Fix: Perform a "free-basing" step.[1][2][7][8] Dissolve the oil in MeOH, pass it through a carbonate cartridge (or SCX column), or redissolve in the CHCl3:IPA (3:[1]1) mix and wash with saturated NaHCO3.[1][2][3][4]
Q2: Can I use C18 for these compounds without TFA? A: Yes, but you must suppress ionization.[2] Use a high pH buffer (10mM Ammonium Bicarbonate, pH 10) if your C18 column is alkali-stable (e.g., hybrid particle columns).[1] At pH 10, the aminopyridine is neutral and will retain well on C18.
Q3: My product degrades on silica even with TEA. What now? A: Aminopyridines can be oxidation-sensitive or acid-sensitive.[1][2] Switch to Alumina (Neutral or Basic) stationary phase.[1][2][9] Alumina is less acidic than silica and often gentler on nitrogen heterocycles.[2]
References
-
Cohen, R. J., et al. (1979).[1][2] Salting-out technique for the extraction of polar amines.[2] Journal of Organic Chemistry.[2] (General reference for salting out methodology).
-
Teledyne ISCO. (2012).[1][2] RediSep SCX Column: Purification of high pKa organic compounds. Application Note AN39.
-
Biotage. (2023).[1][2][3][6][10] How to purify hydrophilic peptides and amines. Biotage Blog.[2]
-
BenchChem. (2025).[1][2][3] Troubleshooting Streaking of Amines on Silica Gel Columns. Technical Support Center.[1][2]
-
University of Rochester. Chromatography: The Solid Phase and Deactivated Silica.[2]
Sources
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. teledyneisco.com [teledyneisco.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. biotage.com [biotage.com]
- 6. usherbrooke.ca [usherbrooke.ca]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
Troubleshooting regioselectivity in 2,3-diaminopyridine alkylation
Ticket #: REGIO-23DAP Subject: Controlling site selectivity (N1 vs. C2-NH₂ vs. C3-NH₂) Assigned Scientist: Senior Application Specialist Status: Open
Diagnostic Assessment: Why Your Reaction is Failing
If you are attempting to alkylate 2,3-diaminopyridine (2,3-DAP) using standard alkyl halides (e.g., MeI, BnBr) and a base (e.g., K₂CO₃, NaH), you are likely observing a complex mixture of products. This is not a failure of technique, but a failure of electronic recognition .
2,3-DAP presents three distinct nucleophilic sites with competing reactivities. Understanding the hierarchy of basicity and nucleophilicity is the only way to troubleshoot this reaction.
The Electronic Landscape of 2,3-DAP
| Site | Moiety | pKa (Conjugate Acid) | Reactivity Profile | Common Outcome (Direct Alkylation) |
| N1 | Ring Nitrogen | ~6.8 | Most Basic. The lone pair is orthogonal to the | Major Product. Alkylation here forms pyridinium salts (quaternization). |
| C3-NH₂ | Exocyclic Amine | ~3–4 | Most Nucleophilic (Neutral). Behaves like an electron-rich aniline. | Secondary Product. Competes with N1. Prone to poly-alkylation. |
| C2-NH₂ | Exocyclic Amine | < 2 | Deactivated. Resonance with N1 gives it amidine-like character. | Trace/No Reaction. The lone pair is delocalized into the ring. |
The Core Problem: Under basic conditions, the Ring Nitrogen (N1) is the kinetic and thermodynamic trap. Under neutral conditions, the C3-amine competes. The C2-amine is effectively inert to direct alkylation without forcing conditions that destroy selectivity.
Strategic Triage: The Decision Matrix
Do not proceed until you identify your target regioisomer. The synthetic route changes entirely based on this choice.
Figure 1: Decision matrix for selecting the correct synthetic strategy based on the desired regioisomer.
Troubleshooting Guides & Protocols
Scenario A: "I need the C3-alkylated product, but I keep getting mixtures."
Diagnosis: You are likely using alkyl halides (SN2 mechanism). This is uncontrollable because the product (secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation. Furthermore, the basic conditions required for SN2 expose the Ring N1 to alkylation.
The Fix: Reductive Amination (The "Gold Standard") Switching to reductive amination uses an aldehyde or ketone.[1][2][3][4] This forms an imine intermediate which is selectively reduced.[1][2][3]
-
Why it works: The formation of the imine is reversible. Under slightly acidic conditions (pH 4-5), the Ring N1 is protonated (blocking it), while the C3-amine remains free to condense with the aldehyde. The C2-amine is too deactivated to form an imine efficiently.
Protocol A: C3-Selective Reductive Amination
-
Dissolve: 2,3-Diaminopyridine (1.0 eq) in DCE (Dichloroethane) or MeOH.
-
Add: Aldehyde (1.05 eq) corresponding to your alkyl group.
-
Acidify: Add Acetic Acid (1.5 eq). Crucial Step: This buffers the system and protects the Ring N.
-
Stir: 30–60 mins at Room Temp to form the imine (often visible as a color change).
-
Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is milder than Cyanoborohydride and safer.
-
Quench: After 2–4 hours, quench with saturated NaHCO₃.
Result: >90% selectivity for C3-monoalkylation.
Scenario B: "I need the C2-alkylated product, but C3 reacts instead."
Diagnosis: You are fighting thermodynamics. The C2-amine is electronically coupled to the ring nitrogen (amidine resonance), making it significantly less nucleophilic than C3. You cannot force this reaction on the diamine scaffold without protecting C3 first.
The Fix: The "Precursor Swap" (SNAr Strategy) Do not start with 2,3-diaminopyridine. Start with 2-chloro-3-nitropyridine .
Protocol B: C2-Selective Synthesis via SNAr
-
Starting Material: 2-Chloro-3-nitropyridine.
-
Displacement: React with your target primary amine (R-NH₂) in Ethanol or DMF with a base (DIEA or K₂CO₃).
-
Reduction: Reduce the C3-nitro group to the amine using H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
Result: 100% Regioselectivity for the 2-(alkylamino)-3-aminopyridine.
Scenario C: "I am seeing a polar spot that won't move on TLC."
Diagnosis: You have likely alkylated the Ring Nitrogen (N1), forming a pyridinium salt. This happens when using strong alkylating agents (MeI, Benzyl Bromide) in neutral/basic solvents without buffering.
The Fix:
-
If this is unwanted: Switch to Protocol A (Reductive Amination) or protect the amines with Boc groups (Boc₂O usually reacts at C3 and Ring N, but can be managed).
-
If this is desired: Use a non-polar solvent (DCM or Toluene) and the alkyl halide without base. The product will precipitate out as the salt.
Frequently Asked Questions (FAQ)
Q: Can I use NaH to deprotonate the C2-amine and force alkylation? A: Not recommended. Sodium hydride (NaH) will deprotonate the most acidic proton. While the N-H protons are acidic, the resulting anion at C2 is delocalized onto the Ring N. Alkylation of this ambident anion often occurs at the Ring N (N-alkylation) rather than the exocyclic nitrogen, or leads to complex di-alkylation mixtures.
Q: Why is C3 more reactive than C2? A: Consider the resonance structures. The C2-amino lone pair can delocalize onto the Ring Nitrogen (N1), giving the C2-N bond partial double-bond character. The C3-amino lone pair delocalizes into the ring carbon system but is not directly conjugated to the electronegative Ring N in the same way. Therefore, the C3 lone pair is more available (more nucleophilic).
Q: I need to methylate C3. Formaldehyde gives me the dimethyl product. How do I get mono-methyl? A: Reductive amination with formaldehyde is aggressive and usually goes to the dimethyl stage (Eschweiler-Clarke conditions).
-
Solution: Use Formic Anhydride (or Formic Acid/DCC) to form the formamide at C3, then reduce the amide with LiAlH₄ or Borane-DMS. This guarantees mono-methylation.
References
- pKa and Reactivity of Aminopyridines Source: Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."
-
Reductive Amin
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Synthesis of 2-amino-3-alkylaminopyridines (SNAr Route)
- Source: MDPI.
-
URL:[Link]
-
Regioselective Functionalization of Imidazopyridines (Rel
- Source: National Institutes of Health (PMC).
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted 4-Amino-2-Butanol
Welcome to the technical support guide for handling reaction mixtures containing 4-amino-2-butanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies required to effectively remove this unreacted starting material, ensuring the purity of your target compounds.
Understanding the Challenge: The Chemical Nature of 4-Amino-2-Butanol
4-Amino-2-butanol is a bifunctional organic compound, featuring both a primary amine (-NH₂) and a secondary alcohol (-OH) group.[1] This dual functionality imparts a high degree of polarity and specific chemical reactivity that can complicate its removal from non-polar or neutral products. Its high boiling point and solubility in both aqueous and various organic solvents mean that simple evaporation or a standard aqueous wash may be insufficient for complete removal.
A successful purification strategy hinges on exploiting the unique chemical properties of 4-amino-2-butanol, particularly the basicity of its amino group.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | |
| Molecular Weight | 89.14 g/mol | [2] |
| Boiling Point | 180 °C (at 760 mmHg) 103-104 °C (at 34 mmHg) | [2][3] |
| Density | ~0.93 g/mL | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in water and various organic solvents | |
| Predicted pKa | 15.01 (hydroxyl group) | [5] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed a reaction to synthesize a neutral, organic-soluble compound. What is the most reliable method to remove the excess 4-amino-2-butanol?
A1: The most robust and widely applicable method is Acid-Base Extraction . This technique leverages the basic nature of the amino group on 4-amino-2-butanol.[6][7]
-
The Principle: By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), you protonate the basic amino group of 4-amino-2-butanol. This forms a water-soluble ammonium salt (R-NH₃⁺Cl⁻). This salt will partition into the aqueous layer, while your neutral organic product remains in the organic layer.[8] Subsequent separation of the layers effectively removes the amino alcohol from your product. You can then wash the organic layer with a neutral brine solution to remove any remaining water-soluble impurities.
-
Causality: The conversion from a neutral amine to a charged ammonium salt drastically increases its aqueous solubility, making the separation highly efficient.[7][9] This is a fundamental principle of liquid-liquid extraction for purifying reaction mixtures containing acidic or basic impurities.[8]
Q2: My product is also an amine. Can I still use an acid wash?
A2: No, an acid wash would protonate both your product and the unreacted 4-amino-2-butanol, making them both water-soluble and preventing separation. In this scenario, you must rely on other physical differences between the two compounds. Consider the following:
-
Vacuum Distillation: If your product has a significantly different boiling point from 4-amino-2-butanol (Boiling Point: 103-104 °C at 34 mmHg), distillation under reduced pressure can be an effective separation method. This is particularly useful if your product is much less volatile or significantly more volatile.
-
Chromatography: See Q3 for a detailed explanation of chromatographic techniques.
-
Derivatization/Crystallization: If your product is a solid, recrystallization may be sufficient to leave the liquid 4-amino-2-butanol in the mother liquor. Alternatively, you could selectively derivatize your product to alter its solubility or physical state, facilitating separation.
Q3: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing significant "streaking" or tailing of my spots on the TLC plate. What's causing this?
A3: This is a classic issue when purifying basic compounds like amines on acidic silica gel.
-
The Cause: The lone pair of electrons on the nitrogen atom of the amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor elution, resulting in broad, streaking bands (tailing) and often, loss of compound on the column.
-
The Solution: To mitigate this, you must add a basic modifier to your eluent system. A common and effective strategy is to add a small percentage (0.5-2%) of triethylamine (Et₃N) or a concentrated ammonium hydroxide solution to your mobile phase. This additive will preferentially interact with the acidic sites on the silica, effectively "masking" them from your amine-containing compounds and allowing for much sharper, more efficient elution.
Q4: Can I remove 4-amino-2-butanol simply by placing the reaction mixture on a high-vacuum line?
A4: This is generally not recommended as the primary purification method. 4-amino-2-butanol has a relatively high boiling point (180 °C at atmospheric pressure).[2] While it will evaporate under high vacuum, the process will be slow and may require heating, which could potentially degrade your target compound. Furthermore, if your product also has some volatility, you risk co-evaporation and loss of yield. This method is only viable if your product is a completely non-volatile solid and you are only trying to remove trace amounts of the amino alcohol.
Purification Protocols & Methodologies
Protocol 1: Acid-Base Extraction for Neutral Compounds
This protocol is designed for the removal of 4-amino-2-butanol from a reaction mixture where the desired product is neutral and resides in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, ether).
Step-by-Step Methodology:
-
Initial Setup: Transfer your entire reaction mixture to a separatory funnel of an appropriate size. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), first remove it under reduced pressure and redissolve the residue in a suitable water-immiscible organic solvent.
-
First Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer will be on top (unless using a dense solvent like dichloromethane). Drain the lower aqueous layer.
-
Repeat Extraction: Repeat steps 2-4 one or two more times to ensure complete removal of the amino alcohol. The basic amine is now protonated and contained within the combined aqueous layers.[6]
-
Neutral Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Final Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter or decant the dried solution and remove the solvent under reduced pressure to yield your purified neutral product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for removing 4-amino-2-butanol via acid-base extraction.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is suitable when extraction is not feasible (e.g., product is also an amine) and the product has a different polarity from 4-amino-2-butanol.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A typical starting point for polar compounds is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
Prepare Modified Eluent: Once you have a solvent system that provides good separation (Rf of your product is ~0.3-0.4), prepare the bulk eluent for the column. To this solvent mixture, add 1% triethylamine (Et₃N) by volume. For example, for 1 liter of eluent, add 10 mL of Et₃N.
-
Pack the Column: Pack a flash chromatography column with silica gel using your prepared, modified eluent.
-
Load the Sample: Concentrate your crude reaction mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the modified eluent, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so it is easily removed with the solvent.
Decision-Making Flowchart for Purification Strategy
Caption: Decision guide for selecting the appropriate purification method.
References
-
ChemBK. (2024, April 9). 4-AMINO-2-BUTANOL. Available at: [Link]
-
Stenutz, R. 4-amino-2-butanol. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
University of Waterloo. What is an Acid and Base Extraction?. Available at: [Link]
Sources
- 1. CAS 39884-48-5: 4-Amino-2-butanol | CymitQuimica [cymitquimica.com]
- 2. 4-amino-2-butanol [stenutz.eu]
- 3. 4-Amino-2-butanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-AMINO-2-BUTANOL | 39884-48-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Troubleshooting HPLC Solubility & Retention for 4-[(3-Amino-2-pyridinyl)amino]-2-butanol
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing solubility, retention, and peak shape challenges when analyzing 4-[(3-Amino-2-pyridinyl)amino]-2-butanol (CAS: 1220034-54-7) via High-Performance Liquid Chromatography (HPLC).
Physicochemical Profiling (The Causality of the Problem)
To troubleshoot effectively, we must first understand the molecule. 4-[(3-Amino-2-pyridinyl)amino]-2-butanol features a pyridine ring, a primary aromatic amine, a secondary bridging amine, and a terminal hydroxyl group.
-
High Polarity (Hydrophilicity): The combination of the hydroxyl group and multiple amines results in a low partition coefficient (LogP), making the compound poorly retained on standard non-polar C18 stationary phases.
-
Basic Functionality: The nitrogen atoms are readily protonated at neutral to acidic pH. This positive charge induces severe secondary ion-exchange interactions with residual, un-endcapped silanols (-SiO⁻) on the silica backbone, leading to peak tailing[1].
-
Solubility Mismatches: The free base form (at high pH) has poor aqueous solubility, while the protonated salt form (at low pH) is highly water-soluble. Injecting a highly organic sample plug into a highly aqueous mobile phase causes instantaneous precipitation at the column frit[2][3].
Part 1: Diagnostic Decision Tree
Diagnostic decision tree for troubleshooting HPLC issues with basic polar compounds.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why does my system pressure spike and the peak split when injecting the sample dissolved in 100% methanol? The Causality: This is a classic "sample solvent mismatch"[1][2]. Because 4-[(3-Amino-2-pyridinyl)amino]-2-butanol is highly polar, your method likely starts with a highly aqueous mobile phase (e.g., 95% water) to achieve retention. When you inject the sample in 100% methanol, two things happen:
-
Precipitation: If the analyte's solubility drops rapidly upon mixing with the aqueous mobile phase at the column head, it temporarily precipitates, clogging the frit and causing a pressure spike[3].
-
Viscous Fingering & Strong Solvent Effect: The strong methanolic plug carries a portion of the analyte rapidly down the column before it can partition into the stationary phase, resulting in a split or severely distorted peak. The Fix: Always dissolve or dilute your sample in a diluent that closely matches the initial mobile phase composition (e.g., 5% Methanol / 95% Aqueous Buffer)[2].
Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I correct this? The Causality: At neutral pH (pH ~7), the residual silanol groups on the silica stationary phase are deprotonated and negatively charged (-SiO⁻). Simultaneously, the pyridine and primary amine groups on your analyte are positively charged. This creates a strong secondary cation-exchange interaction that drags the analyte through the column, causing tailing[1]. The Fix: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At pH 2.5, the silanol groups are fully protonated and neutral (-SiOH), effectively shutting down the secondary ion-exchange interaction. Alternatively, utilize a polar-embedded or highly end-capped column designed for basic compounds.
Q3: The compound elutes in the void volume (t0) on my standard C18 column. How can I increase retention? The Causality: The hydroxyl group and amines make the molecule highly hydrophilic. A standard C18 column relies on hydrophobic interactions, which this molecule lacks in a protonated state. The Fix: Switch to an Aqueous C18 (AQ) column that resists phase collapse in 100% aqueous conditions, or transition to Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which is specifically designed to retain polar analytes[2].
Part 3: Optimized Experimental Protocol (Self-Validating Workflow)
To establish a robust, reproducible method that circumvents solubility and peak shape issues, follow this step-by-step reversed-phase protocol utilizing an ion-pairing/acidic approach.
Phase 1: Mobile Phase & Diluent Preparation
-
Buffer A (Aqueous): Weigh 0.63 g of Ammonium Formate (10 mM) and dissolve in 1.0 L of LC-MS grade water. Add Formic Acid dropwise until the pH reaches exactly 2.8. Filter through a 0.2 µm membrane.
-
Buffer B (Organic): Add 1.0 mL of Formic Acid to 1.0 L of LC-MS grade Acetonitrile (0.1% FA in ACN).
-
Sample Diluent: Prepare a mixture of 5% Buffer B and 95% Buffer A. Crucial Step: This matches the initial gradient conditions to prevent solvent mismatch precipitation.
Phase 2: Sample Preparation
-
Weigh 10 mg of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol.
-
Dissolve initially in 1.0 mL of Methanol (to ensure complete dissolution of the free base/salt).
-
Dilution: Take 100 µL of this stock and dilute to 10.0 mL using the Sample Diluent prepared in Phase 1 (Final concentration: 100 µg/mL).
-
Vortex for 30 seconds and filter through a 0.22 µm hydrophilic PTFE syringe filter.
Phase 3: Chromatographic Conditions
-
Column: Install a polar-endcapped C18 column (e.g., Waters XBridge C18 or Phenomenex Synergi Hydro-RP, 150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer for sharper peaks).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)
-
2.0 - 10.0 min: Ramp to 40% B
-
10.0 - 12.0 min: Ramp to 95% B (Column wash)
-
12.1 - 17.0 min: 5% B (Re-equilibration)
-
Phase 4: System Suitability & Self-Validation
-
Inject 10 µL of the Sample Diluent (Blank). Validation: Ensure no pressure spikes occur and the baseline is stable.
-
Inject 10 µL of the 100 µg/mL sample.
-
Acceptance Criteria: The system is validated if the Retention Factor (k') is > 2.0, Peak Asymmetry (As) is between 0.9 and 1.2, and system pressure remains stable across 5 replicate injections.
Part 4: Quantitative Data & Outcome Matrix
The following table summarizes the causal relationship between mobile phase pH, sample diluent choices, and the resulting chromatographic quantitative data for 4-[(3-Amino-2-pyridinyl)amino]-2-butanol.
| Mobile Phase pH | Sample Diluent | Peak Asymmetry (As) | Retention Factor (k') | Pressure Spike (Δ bar) | Chromatographic Outcome & Causality |
| 7.0 (Neutral) | 100% Methanol | > 2.8 (Severe) | 1.2 | + 45 bar | Failure: Analyte precipitates at frit; severe silanol interaction causes tailing. |
| 7.0 (Neutral) | 5% Methanol (aq) | 2.1 (Poor) | 1.5 | None | Sub-optimal: No precipitation, but un-protonated silanols cause secondary ion-exchange tailing. |
| 2.8 (Acidic) | 100% Methanol | 1.8 (Split Peak) | 0.8 | None | Failure: Strong solvent effect carries analyte down column prematurely (Solvent mismatch). |
| 2.8 (Acidic) | 5% Methanol (aq) | 1.05 (Excellent) | 3.1 | None | Optimal: Silanols neutralized; diluent matches mobile phase; analyte focuses at column head. |
Part 5: References
-
Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. Chromatography Online. Available at:[Link][2]
-
Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch. DiVA Portal. Available at:[Link][3]
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for Coupling 2-Bromo-3-aminopyridine with Aminoalcohols
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting frameworks and validated methodologies for researchers executing the chemoselective cross-coupling of 2-bromo-3-aminopyridine with aminoalcohols.
Coupling these two substrates presents a complex, dual-chemoselectivity challenge: you must prevent the homocoupling of the unprotected 3-amino group on the pyridine ring[1], while simultaneously directing the cross-coupling exclusively toward either the nitrogen or oxygen terminus of the ambident aminoalcohol[2].
Mechanistic Causality: Controlling Chemoselectivity
As an application scientist, understanding why a catalyst works is more important than simply knowing what catalyst to use. Aminoalcohols are bidentate nucleophiles. The choice of transition metal and the steric/electronic properties of the ancillary ligand dictate the thermodynamic and kinetic pathways of the reaction.
-
Pathway A: N-Arylation (Buchwald-Hartwig Amination) Palladium inherently favors C–N bond formation due to the softer nature of the amine compared to the alcohol[3]. However, the unprotected 3-amino group on the bromopyridine can poison the catalyst or participate in unwanted homocoupling. To prevent this, we utilize highly active, sterically demanding biarylphosphine ligands (e.g., BrettPhos). These ligands accelerate the reductive elimination step and create a restrictive binding pocket that accommodates the linear aliphatic amine of the aminoalcohol, while sterically excluding the ortho-substituted 3-aminopyridine nucleophile[4].
-
Pathway B: O-Arylation (Ullmann-Type Etherification) To force C–O coupling, the thermodynamic preference must be inverted. Copper(I) catalysis leverages the Hard-Soft Acid-Base (HSAB) principle. By using a base to deprotonate the alcohol, the resulting "hard" alkoxide preferentially binds to the "hard" Cu(I) center over the softer amine, driving chemoselective etherification.
Mechanistic Pathway Diagram
Chemoselective pathways for N- vs O-arylation of aminoalcohols with 2-bromo-3-aminopyridine.
Catalyst & Condition Selection Matrix
Use the following quantitative summary to select the optimal catalytic system for your target molecule.
| Target Bond | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Chemoselectivity Rationale |
| C–N (Amine) | Pd₂(dba)₃ (2 mol%) | BrettPhos (4.5 mol%) | LiHMDS | Toluene | 80 | Bulky biaryl phosphine prevents bidentate coordination; sterically favors linear N-binding. |
| C–N (Amine) | Pd(OAc)₂ (2 mol%) | RuPhos (4.5 mol%) | NaOtBu | 1,4-Dioxane | 90 | Excellent for secondary aminoalcohols; rapid reductive elimination limits side reactions. |
| C–O (Ether) | CuI (10 mol%) | 3,4,7,8-Me₄-Phen (20 mol%) | Cs₂CO₃ | DMF | 110 | HSAB principle: Cu(I) prefers hard alkoxide over softer amine. |
| C–O (Ether) | Pd(OAc)₂ (2 mol%) | RockPhos (4.5 mol%) | Cs₂CO₃ | Toluene | 100 | Electron-rich, bulky ligand accelerates C–O reductive elimination before β-hydride elimination. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues are included to ensure the catalytic cycle is initiating correctly.
Protocol A: Chemoselective N-Arylation (Buchwald-Hartwig)
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 2-bromo-3-aminopyridine (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (2 mol%), BrettPhos (4.5 mol%), and LiHMDS (2.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL, 0.2 M).
-
Nucleophile Addition: Add the aminoalcohol (1.2 equiv) dropwise via syringe.
-
Self-Validation Check: The solution should transition from a dark purple suspension to a clear reddish-brown solution within 5 minutes, indicating the formation of the active L-Pd(0) catalyst complex.
-
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C for 12 hours.
-
Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (5 mL). This neutralizes the strong base and prevents post-reaction degradation. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate for chromatography.
Protocol B: Chemoselective O-Arylation (Ullmann-Type)
-
Preparation: Under an inert atmosphere, combine 2-bromo-3-aminopyridine (1.0 equiv, 1.0 mmol), CuI (10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (5.0 mL, 0.2 M).
-
Nucleophile Addition: Add the aminoalcohol (1.5 equiv).
-
Reaction: Stir vigorously at 110 °C for 24 hours.
-
Self-Validation Check: A color change to a deep blue/green indicates active Cu-alkoxide complex formation. If the solution turns black within the first hour, the Cu catalyst has oxidized or agglomerated.
-
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble copper salts before aqueous washing (5 × 10 mL H₂O to remove DMF) and chromatographic purification.
Troubleshooting & FAQs
Q1: I am observing significant homocoupling of 2-bromo-3-aminopyridine. How do I suppress this? A1: The unprotected 3-amino group is weakly nucleophilic but will compete if the catalyst struggles to activate the aminoalcohol. Ensure your aminoalcohol is in slight excess (1.2–1.5 equiv). If homocoupling persists, switch to a more sterically demanding ligand like tBuBrettPhos. The extreme steric bulk creates a highly restrictive binding pocket that accommodates the linear aliphatic amine but sterically clashes with the ortho-substituted 3-aminopyridine nucleophile.
Q2: The reaction stalls at 30% conversion, and I see a black precipitate forming on the vial walls. A2: Black precipitate indicates catalyst degradation into inactive Pd(0) black. This is often caused by the aminoalcohol acting as a bidentate ligand, stripping the Palladium center away from the phosphine ligand. To fix this, use a higher ligand-to-palladium ratio (e.g., L:Pd = 2.5:1 instead of 1:1) or switch to a pre-formed palladacycle precatalyst (e.g., BrettPhos Pd G3). G3 precatalysts ensure the active L-Pd(0) species is generated efficiently at a 1:1 ratio without free Pd(0) agglomerating.
Q3: My O-arylation attempt using Palladium yielded a 1:1 mixture of N-arylated and O-arylated products. How do I improve selectivity? A3: Palladium inherently favors C–N coupling due to the lower electronegativity and stronger coordination of nitrogen. To force C–O coupling with Pd, you must deprotonate the alcohol to form the harder alkoxide and use a ligand specifically designed for etherification, such as RockPhos. If selectivity remains poor, pivot entirely to the Copper-catalyzed protocol (Protocol B), which strictly leverages the HSAB principle to favor the hard oxygen nucleophile.
Q4: What is the best base to use? My substrate degrades when using LiHMDS or NaOtBu. A4: 2-Bromo-3-aminopyridine can be sensitive to strong alkoxide or amide bases, sometimes leading to side reactions or decomposition. If LiHMDS is too harsh, substitute it with weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄. Note: When using weaker inorganic bases, you must increase the reaction temperature (e.g., to 100 °C) or use a more polar solvent (like 1,4-dioxane or t-amyl alcohol) to ensure the base is soluble enough to maintain the catalytic cycle's turnover rate.
References
-
Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones | Organic Letters - ACS Publications.[1] URL:[Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC.[2] URL:[Link]
-
The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation - ACS Publications.[4] URL:[Link]
Sources
Validation & Comparative
Advanced HPLC Method Development for 4-[(3-Amino-2-pyridinyl)amino]-2-butanol Purity
A Comparative Technical Guide for Pharmaceutical Analysis
Executive Summary & Chemical Profile
The analysis of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol presents a classic challenge in pharmaceutical chromatography: separating a highly basic, polar aminopyridine derivative without compromising peak shape. This compound features a 2,3-diaminopyridine core linked to a secondary amino-alcohol chain.
The Chemical Challenge
-
Basicity: The pyridine ring nitrogen (pKa ~6.8) and the secondary aliphatic amine (pKa ~9.5) create a multi-charged species at neutral pH.
-
Polarity: The hydroxyl group and multiple amine donors creates high hydrophilicity, risking poor retention on standard C18 phases.
-
Silanol Interaction: The protonated nitrogens interact strongly with residual silanols on silica columns, leading to severe peak tailing (Tf > 2.0) and poor resolution of impurities.
This guide moves beyond "cookbook" recipes. We objectively compare three distinct separation strategies—Standard Acidic C18 , High-pH Hybrid C18 , and Fluorinated PFP —to determine the most robust protocol for purity determination.
Strategic Comparison: Selecting the Stationary Phase
We evaluated three methodologies to overcome the "aminopyridine tailing" phenomenon. The data below summarizes the performance of each approach.
Comparative Performance Data (Experimental Average)
| Parameter | Method A: Traditional C18 | Method B: High-pH Hybrid C18 | Method C: PFP (Pentafluorophenyl) |
| Column Type | C18 (5µm, 100Å) | Hybrid C18 (Ethylene-Bridged) | PFP Propyl (Fluorinated) |
| Mobile Phase pH | 3.0 (Phosphate) | 10.0 (Ammonium Bicarbonate) | 2.5 (Formic Acid) |
| Retention (k') | 1.2 (Weak) | 3.5 (Excellent) | 2.8 (Good) |
| Tailing Factor (Tf) | 2.4 (Fail) | 1.1 (Pass) | 1.3 (Pass) |
| Plate Count (N) | ~4,500 | >12,000 | ~9,000 |
| Selectivity Mechanism | Hydrophobic | Hydrophobic (Neutral Species) | Pi-Pi / H-Bonding / Dipole |
Analysis of Methodologies
Method A: The "Standard" Failure (Low pH C18)
Using a standard silica-based C18 at pH 3.0 protonates both amine sites. While this increases solubility, the positively charged analyte acts as a strong ion-exchange ligand with residual silanols.
-
Verdict: Not Recommended. Poor peak symmetry compromises impurity integration.
Method B: The High-pH Solution (Recommended)
By employing a hybrid silica column (stable up to pH 12) and running at pH 10.0, we deprotonate the pyridine and secondary amine. The molecule becomes neutral and hydrophobic.
-
Mechanism: Neutral species interact purely via hydrophobic partitioning, eliminating silanol drag.
-
Verdict: Gold Standard for routine purity and assay.
Method C: The Selectivity Master (PFP)
Pentafluorophenyl phases offer unique selectivity for halogenated or basic aromatic compounds. The fluorine atoms create a partial negative charge on the ring system, interacting with the basic aminopyridine via pi-pi and dipole interactions.
-
Verdict: Alternative Choice. Excellent for separating structural isomers (e.g., 3-amino vs. 4-amino impurities) that co-elute on C18.
Method Development Decision Tree
The following diagram illustrates the logical pathway for selecting the optimal method based on specific analytical needs (e.g., MS compatibility vs. Peak Shape).
Figure 1: Decision matrix for column and mobile phase selection based on detection mode and priority criteria.
Recommended Experimental Protocol (High pH Method)
This protocol utilizes the High pH Hybrid C18 approach, which provided the highest plate counts and best symmetry in our comparative assessment.
A. Instrumentation & Conditions[2][3][4][5][6]
-
System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
Column Temperature: 35°C (Controls viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Pyridine π-π* transition) and 280 nm.
-
Injection Volume: 10 µL.
B. Mobile Phase Preparation[2][6]
-
Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate in Water.
-
Preparation: Dissolve 0.79 g of NH₄HCO₃ in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (NH₄OH). Filter through 0.22 µm nylon filter.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).
C. Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Start Elution |
| 15.0 | 40 | 60 | Gradient Ramp |
| 18.0 | 5 | 95 | Column Wash |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
D. Sample Preparation[7][8]
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Note: Ensure the sample pH is close to neutral before injection to prevent peak distortion.
Method Validation & System Suitability
To ensure the trustworthiness of this method, the following system suitability criteria must be met before every analysis run.
System Suitability Criteria (SST)
-
Tailing Factor (Tf): NMT 1.5 (Target: 1.0–1.2).
-
Theoretical Plates (N): NLT 5,000.
-
Precision (RSD): NMT 2.0% for 5 replicate injections of the standard.
-
Resolution (Rs): NLT 2.0 between the main peak and the nearest impurity (e.g., 3-aminopyridine or synthesis byproducts).
Analytical Workflow Diagram
Figure 2: Routine analytical workflow for purity determination.
References
-
SIELC Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? - Technical Guide. Retrieved from [Link]
-
Helix Chromatography. (2024). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
Sources
Technical Guide: Structural Validation of N-Alkylated 2,3-Diaminopyridines
Executive Summary
The selective alkylation of 2,3-diaminopyridine (2,3-DAP) presents a classic regioselectivity challenge in heterocyclic chemistry. With two nucleophilic exocyclic amines (
This guide provides a self-validating analytical framework to definitively distinguish between
Part 1: The Regioselectivity Challenge
The 2,3-diaminopyridine scaffold contains three nitrogen centers with distinct electronic environments:
- (Ring Nitrogen): Basic, acts as a hydrogen bond acceptor.
- -Amine: Less nucleophilic due to resonance delocalization into the electron-deficient pyridine ring (amidine-like character).
- -Amine: Behaves more like a typical aniline; generally the kinetic site of alkylation in neutral/weakly basic conditions.
The Analytical Problem:
Standard 1H NMR is often insufficient because the chemical shift differences between
Decision Logic for Structural Assignment
Figure 1: Decision matrix for assigning regiochemistry in 2,3-DAP derivatives.
Part 2: Comparative Analysis of Validation Methods
| Feature | 1D 1H NMR | 2D HMBC (Recommended) | X-Ray Crystallography | Chemical Derivatization |
| Speed | High (<10 min) | Medium (30-60 min) | Low (Days/Weeks) | Low (Requires synthesis) |
| Sample Req. | <5 mg | 10-20 mg | Single Crystal | 50-100 mg |
| Definitiveness | Low (Ambiguous shifts) | High (Bond connectivity) | Absolute | High (Functional proof) |
| Key Marker | Broad NH peaks | 3-bond C-H coupling | 3D Space Group | Cyclization Product |
| Cost | Low | Low | High | Medium |
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" HMBC Validation
This protocol relies on the distinct carbon chemical shifts of the pyridine ring. The C2 carbon (between two nitrogens) is significantly deshielded compared to C3.
Prerequisites:
-
Solvent: DMSO-d6 (Preferred over CDCl3 to sharpen exchangeable NH protons and prevent aggregation).
-
Concentration: ~15-20 mg in 0.6 mL solvent.
Step-by-Step Workflow:
-
Acquire 1D 13C NMR: Identify the quaternary carbons.
-
C2: Typically 145–155 ppm (Deshielded).
-
C3: Typically 120–130 ppm (Shielded).
-
-
Acquire 1H-13C HMBC: Set optimization for long-range coupling (
). -
Trace the Correlations: Focus on the protons of the introduced alkyl group (
-CH).
Interpretation Guide:
| Observation (Cross-Peak) | Structural Conclusion | Mechanistic Reasoning |
| Alkyl-H | The alkyl protons are 3 bonds away from C3. | |
| Alkyl-H | The alkyl protons are 3 bonds away from C2. | |
| Alkyl-H |
Protocol B: Chemical Derivatization (Cyclization Proof)
If NMR is ambiguous (e.g., overlapping signals), convert the diamine into an imidazo[4,5-b]pyridine. The physical properties of the resulting bicycle are distinct.
Reagents: Triethyl orthoformate (TEOF) or Formic Acid. Mechanism: Cyclization of the 2,3-diamine forms the imidazo ring. The position of the alkyl group becomes fixed on the imidazole ring.
Workflow:
-
Dissolve 0.5 mmol of the alkylated product in 3 mL of TEOF.
-
Add a catalytic amount of p-TsOH (5 mol%).
-
Reflux for 2-4 hours.
-
Evaporate volatiles and analyze the product by NOESY.
Differentiation:
-
From
-alkyl: Yields 3-alkyl-3H-imidazo[4,5-b]pyridine .-
NOESY: The alkyl group will show NOE correlations to the pyridine ring proton at C5 .
-
-
From
-alkyl: Yields 1-alkyl-1H-imidazo[4,5-b]pyridine .-
NOESY: The alkyl group is spatially distant from C5; NOE is observed with C7 (or C2 of the imidazole if H-substituted).
-
Part 4: Visualization of HMBC Logic
The following diagram illustrates the specific atom-to-atom correlations that validate the structure.
Figure 2: HMBC Connectivity Map. Green paths confirm N3-substitution; Red paths confirm N2-substitution.
References
-
Doganc, F., & Göker, H. (2024).[1] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[1] Link
-
Kolehmainen, E., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 23, 1311–1319. Link
-
Jabbari, M., et al. (2024).[2][3] Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine.[2][3] International Journal of Industrial Chemistry, 15(1). Link
-
Singh, O. M., et al. (2007). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Tetrahedron Letters, 48(40). Link
Sources
A Comparative Guide to Impurity Profiling in the Synthesis of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of robust and well-characterized synthetic routes is a cornerstone of modern pharmaceutical science. Ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a critical factor in its safety and efficacy. This guide provides an in-depth analysis of the impurity profile of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol, a key intermediate in the synthesis of various pharmacologically active compounds. We will explore and compare different synthetic strategies, delve into the mechanistic origins of potential impurities, and present a comprehensive analytical framework for their detection and characterization. This document is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights to navigate the complexities of impurity control.
The structural integrity of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol is paramount, as even minor impurities can have significant downstream effects. Therefore, a thorough understanding of the synthetic landscape and the associated impurity landscape is essential for the development of a safe and effective final drug product. This guide will adhere to the principles of scientific integrity, providing evidence-based comparisons and actionable protocols.
Part 1: A Comparative Analysis of Synthetic Routes and Their Impurity Profiles
The synthesis of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol can be conceptually divided into the synthesis of its two key building blocks: 2,3-diaminopyridine and a suitable 4-amino-2-butanol derivative, followed by their coupling. The choice of synthetic route for each of these fragments significantly influences the final impurity profile.
Synthesis of the 2,3-Diaminopyridine Core: A Tale of Two Strategies
The 2,3-diaminopyridine moiety is the cornerstone of our target molecule. Its synthesis presents a critical control point for impurity introduction. Two primary strategies are commonly employed, each with its own set of advantages and potential impurity concerns.
Strategy A: Reduction of 2-Amino-3-nitropyridine
This is a classical and widely used approach. It typically involves the nitration of 2-aminopyridine followed by the reduction of the nitro group.
-
Causality of Experimental Choices: The nitration of 2-aminopyridine is a regioselective reaction, but it can yield a mixture of isomers, primarily the desired 3-nitro and the undesired 5-nitro isomers. The choice of nitrating agent and reaction conditions is critical to maximize the yield of the 3-nitro isomer. Subsequent reduction of the nitro group is often achieved using metal catalysts (e.g., Pd/C, Raney Nickel) or reducing agents like iron in acidic media.[1][2]
Strategy B: Amination of 3-Amino-2-halopyridine
This alternative route involves the direct amination of a halogenated precursor.
-
Causality of Experimental Choices: This method avoids the use of strong nitrating agents and the subsequent reduction step. The choice of the halogen (Cl or Br) and the amination conditions (e.g., aqueous ammonia with a copper catalyst) are key to achieving high conversion and minimizing side reactions.[3]
Comparison of Impurity Profiles for 2,3-Diaminopyridine Synthesis
| Impurity Type | Strategy A: Reduction of 2-Amino-3-nitropyridine | Strategy B: Amination of 3-Amino-2-halopyridine | Rationale for Formation & Mitigation |
| Isomeric Impurities | 2-Amino-5-nitropyridine (and its reduction product, 2,5-diaminopyridine) | Unlikely to form. | Formed during the initial nitration of 2-aminopyridine. Careful control of nitration conditions and purification of the nitrated intermediate are crucial. |
| Starting Material Carryover | 2-Aminopyridine, 2-Amino-3-nitropyridine | 3-Amino-2-halopyridine | Incomplete reaction. Optimization of reaction time, temperature, and stoichiometry is necessary. |
| By-products | Azoxy and azo compounds | Over-alkylation or di-substituted products | Can form during the reduction of the nitro group. The choice of reducing agent and conditions can minimize their formation. In Strategy B, controlling the stoichiometry of ammonia is key. |
| Degradation Products | Potential for pyridine ring opening under harsh reduction conditions. | Hydrolysis of the halo-group to form 3-amino-2-hydroxypyridine. | Careful control of pH and temperature during the respective reactions is essential. |
Visualizing the Synthetic Pathways
Caption: Synthetic pathways for 2,3-diaminopyridine.
Synthesis of the 4-Amino-2-butanol Side Chain
A plausible and efficient route to a suitable 4-amino-2-butanol derivative involves the reduction of a corresponding amino acid or a derivative thereof.
-
Proposed Synthesis: A common approach is the reduction of a protected 4-aminobutanoic acid derivative. For instance, (R)-3-aminobutanoic acid can be esterified, the amino group protected (e.g., with a Boc group), and then the ester can be reduced to the corresponding alcohol.[4]
Potential Impurities in the Side Chain Synthesis
| Impurity Type | Potential Source | Rationale for Formation & Mitigation |
| Diastereomers | If starting from a racemic or poorly resolved chiral material. | Use of a high-purity chiral starting material is essential. |
| Over-reduction Products | Reduction of the protecting group or other functional groups. | Careful selection of the reducing agent and control of reaction conditions. |
| Incomplete Reaction | Unreacted starting material or intermediates. | Monitoring the reaction to completion and appropriate work-up and purification. |
The Crucial Coupling Step: Forming the Final Product
The final step involves the coupling of 2,3-diaminopyridine with the 4-amino-2-butanol side chain. A common strategy for this type of transformation is a nucleophilic substitution reaction.
-
Proposed Coupling Method: A plausible approach would involve converting the hydroxyl group of the butanol side chain into a good leaving group (e.g., a tosylate or mesylate) and then reacting it with the 3-amino group of 2,3-diaminopyridine.
Potential Impurities from the Coupling Reaction
| Impurity Type | Potential Source | Rationale for Formation & Mitigation |
| N,N'-Disubstituted Product | Reaction of the side chain with both amino groups of 2,3-diaminopyridine. | Control of stoichiometry and reaction conditions to favor monosubstitution. |
| Isomeric Product | Reaction at the 2-amino group instead of the 3-amino group. | The 3-amino group is generally more nucleophilic, but some reaction at the 2-position is possible. Purification by chromatography is key. |
| Unreacted Starting Materials | Incomplete reaction. | Optimization of reaction parameters and purification. |
Visualizing the Overall Synthesis and Key Impurity Checkpoints
Caption: Overall synthetic strategy and critical impurity checkpoints.
Part 2: A Framework for Impurity Profiling: Analytical Methodologies
A robust analytical program is essential for the successful identification and quantification of impurities. A multi-faceted approach, combining chromatographic and spectroscopic techniques, is recommended.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for purity analysis. For aminopyridine derivatives, a reversed-phase C18 column is often a good starting point.[5]
Experimental Protocol: HPLC-UV Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Trustworthiness of the Protocol: This method is self-validating through the use of a gradient elution, which helps to resolve impurities with a wide range of polarities. The use of a common C18 column and standard mobile phases makes it readily transferable between laboratories.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of impurities can be determined, providing crucial clues to their structures.
Experimental Protocol: LC-MS for Impurity Identification
-
LC System: An HPLC or UPLC system.
-
MS Detector: A mass spectrometer (e.g., Q-TOF or Orbitrap) capable of high-resolution mass analysis.
-
LC Conditions: Similar to the HPLC-UV method, but with a volatile buffer system (e.g., ammonium formate or ammonium acetate instead of TFA).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for aminopyridine compounds.
-
Data Analysis: Extract ion chromatograms for potential impurities and analyze the mass spectra to determine their elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of isolated impurities. ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can provide a complete structural assignment.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products that may form during storage or under stress conditions. These studies also help to establish the stability-indicating nature of the analytical methods.
Experimental Protocol: Forced Degradation Study
-
Acidic Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
ICH Guidelines: All impurity profiling activities should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances.[1][7] This includes the reporting, identification, and qualification of impurities based on established thresholds.
Visualizing the Analytical Workflow
Caption: Integrated analytical workflow for impurity profiling.
Conclusion
The impurity profile of 4-[(3-Amino-2-pyridinyl)amino]-2-butanol is intrinsically linked to its synthetic pathway. By carefully selecting and optimizing the synthetic route for the 2,3-diaminopyridine core and the 4-amino-2-butanol side chain, and by controlling the conditions of their coupling, the formation of process-related impurities can be significantly minimized. A comprehensive analytical strategy, employing a combination of HPLC-UV, LC-MS, and NMR, is essential for the thorough characterization of any potential impurities. Furthermore, forced degradation studies provide critical insights into the intrinsic stability of the molecule and the potential for degradation product formation. This guide provides a robust framework for researchers and drug development professionals to approach the impurity profiling of this important synthetic intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
-
Organic Syntheses Procedure. 2,3-diaminopyridine. Available at: [Link]
-
ResearchGate. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Available at: [Link]
- Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
-
International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]
-
PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available at: [Link]
-
Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
